2-Chloro-5-fluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVLFQDKJFSFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378601 | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81778-09-8 | |
| Record name | 2-(Bromomethyl)-1-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-5-fluorobenzyl bromide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing practical, data-driven insights.
Core Chemical Properties
This compound is a halogenated aromatic compound widely utilized as a reactive intermediate in organic synthesis. Its chemical structure, featuring a bromomethyl group ortho to a chlorine atom and para to a fluorine atom on a benzene ring, imparts a high degree of reactivity, making it a valuable building block for the introduction of the 2-chloro-5-fluorobenzyl moiety into various molecular scaffolds.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| CAS Number | 81778-09-8 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 65-66 °C at 2 mmHg | [1] |
| Density | 1.654 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.566 | [1] |
| Flash Point | 18 °C | [1] |
| Solubility | Soluble in common organic solvents. | |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the radical bromination of the corresponding toluene derivative, 2-chloro-5-fluorotoluene. This reaction is typically carried out using a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Postulated Synthetic Pathway
A plausible synthetic route for this compound is the free radical bromination of 2-chloro-5-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.
Caption: Postulated synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on common laboratory practices for benzylic bromination.
Materials:
-
2-Chloro-5-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq) and carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Synthesis
This compound is a versatile reagent primarily used as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals. Its benzylic bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Logical Workflow for Use in Synthesis
A typical experimental workflow involves the reaction of this compound with a nucleophile to introduce the 2-chloro-5-fluorobenzyl group.
Caption: A logical workflow for the use of this compound.
Experimental Protocol: Synthesis of 2-Chloro-5-fluorobenzaldehyde
One of the documented applications of this compound is in the synthesis of 2-chloro-5-fluorobenzaldehyde[1]. A plausible method for this conversion is the Sommelet reaction or oxidation with a suitable oxidizing agent.
Materials:
-
This compound
-
Hexamethylenetetramine
-
Chloroform or Acetic Acid
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure (via Sommelet Reaction):
-
Dissolve this compound (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) and reflux the mixture.
-
After the formation of the quaternary ammonium salt, add water and continue to reflux.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain crude 2-chloro-5-fluorobenzaldehyde.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Development and Material Science
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the field of oncology, where it can be used to modify existing drugs to enhance efficacy and reduce side effects. The presence of chlorine and fluorine atoms can improve the metabolic stability and binding affinity of the final drug molecule.
In material science, this compound is utilized in the production of specialty polymers and resins. The incorporation of the fluorinated benzyl moiety can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic properties to the resulting materials.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Codes: F (Flammable), C (Corrosive)[1].
-
Risk Statements: Highly flammable, causes burns[1].
-
Safety Statements: Keep away from sources of ignition. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection[1].
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Signaling Pathways
Information regarding specific signaling pathways directly modulated by this compound is not available in the public domain. Its biological effects are primarily realized through its incorporation into larger, pharmacologically active molecules. The properties it imparts to these molecules can then influence their interaction with various biological targets and signaling pathways.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, drug discovery, and material science. Its well-defined chemical properties and reactivity profile make it a reliable tool for researchers and chemists. Adherence to strict safety protocols is essential when handling this compound. Further research into its applications is likely to uncover new and innovative uses for this versatile building block.
References
Synthesis of 2-Chloro-5-fluorobenzyl bromide from 2-chloro-5-fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the free-radical bromination of the benzylic position of 2-chloro-5-fluorotoluene. This document details the underlying chemical principles, experimental protocols, and relevant data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactive benzyl bromide moiety, which allows for the introduction of the 2-chloro-5-fluorobenzyl group into various molecular scaffolds. The synthesis of this compound is typically achieved through a side-chain halogenation of 2-chloro-5-fluorotoluene.
The most common and effective method for this transformation is a free-radical bromination using a bromine source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. This approach offers good selectivity for the benzylic position over aromatic bromination.
Synthetic Pathway: Free-Radical Bromination
The conversion of 2-chloro-5-fluorotoluene to this compound proceeds via a free-radical chain mechanism. This reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
The process can be summarized in three key stages:
-
Initiation: The radical initiator decomposes upon heating or exposure to light to generate free radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-chloro-5-fluorotoluene, forming a relatively stable benzyl radical.
-
Propagation: The resulting benzyl radical reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the desired product, this compound, and a succinimidyl radical. This radical can then abstract a hydrogen from another molecule of 2-chloro-5-fluorotoluene to continue the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocols
The following section details a common experimental protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-5-fluorotoluene | C₇H₆ClF | 144.57 | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Commercially Available |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | ≥98% | Commercially Available |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous | Commercially Available |
Caution: Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations should be performed in a well-ventilated fume hood. Alternative, greener solvents have been explored for similar reactions.[1][2]
Reaction Setup and Procedure
-
Reaction Assembly: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Charging the Flask: The flask is charged with 2-chloro-5-fluorotoluene, N-bromosuccinimide (NBS), benzoyl peroxide, and anhydrous carbon tetrachloride.
-
Reaction Execution: The reaction mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain this compound as a colorless to light yellow liquid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| 2-Chloro-5-fluorotoluene | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq |
| Benzoyl Peroxide | 0.02 - 0.05 eq |
| Reaction Conditions | |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux (approx. 77 °C) |
| Reaction Time | 4 - 8 hours |
| Product Characteristics | |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 65-66 °C at 2 mmHg |
| Density | 1.654 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.566 |
| Yield and Purity | |
| Typical Yield | 75 - 85% |
| Purity (by GC) | >98% |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
References
An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8). This halogenated aromatic compound is a key building block in medicinal chemistry and organic synthesis, valued for its utility in the development of novel therapeutic agents and other complex organic molecules.
Core Molecular and Physical Properties
This compound is a disubstituted toluene derivative, featuring chlorine, fluorine, and a bromomethyl group on the benzene ring. Its chemical reactivity is largely dictated by the lability of the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [1][2][3][4] |
| CAS Number | 81778-09-8[1][2][3] |
| IUPAC Name | 2-(bromomethyl)-1-chloro-4-fluorobenzene[2] |
| Synonyms | 1-(Bromomethyl)-2-chloro-5-fluorobenzene[1] |
| Density | 1.654 g/mL at 25 °C |
| Boiling Point | 65-66 °C at 2 mmHg |
| Refractive Index | n20/D 1.566 |
Molecular Structure
The structure of this compound consists of a central benzene ring. A bromomethyl (-CH₂Br) group is located at position 1, a chloro (-Cl) group at position 2, and a fluoro (-F) group at position 5. This specific arrangement of halogens and the reactive benzyl bromide moiety makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Synthesis Protocol
A common and effective method for the synthesis of this compound is the radical bromination of the corresponding toluene precursor, 2-chloro-5-fluorotoluene. The following is a representative experimental protocol based on the Wohl-Ziegler bromination reaction.
Experimental Protocol: Radical Bromination of 2-Chloro-5-fluorotoluene
Objective: To synthesize this compound via free-radical bromination of 2-chloro-5-fluorotoluene using N-bromosuccinimide (NBS).
Materials:
-
2-chloro-5-fluorotoluene
-
N-bromosuccinimide (NBS)
-
A radical initiator, e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) as the solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluorotoluene (1.0 equivalent) in the chosen anhydrous solvent (e.g., CCl₄).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by heat or by irradiation with a UV lamp.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Logical Workflow and Diagrams
The synthesis of this compound follows a logical progression from the starting material to the final product, as illustrated in the following workflow diagram.
Caption: Synthetic pathway for this compound.
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols are intended to facilitate the effective use of this compound in research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Chloro-5-fluorobenzyl bromide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-fluorobenzyl bromide (C₇H₅BrClF), a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted aromatic compound with the following structure:
Structure:
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of each proton and carbon atom.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the bromine atom, will influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| CH₂ | ~4.5 | s (singlet) | - | 2H |
| Ar-H | ~7.0-7.5 | m (multiplet) | - | 3H |
Note: The aromatic region will likely display a complex multiplet due to the various coupling interactions between the three aromatic protons.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached halogens.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₂ | ~30-35 |
| Aromatic C-Br | ~135-140 |
| Aromatic C-Cl | ~130-135 |
| Aromatic C-F | ~160-165 (doublet, due to C-F coupling) |
| Aromatic C-H | ~115-130 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[1][2]
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₂) | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250-1000 | Strong |
| C-Cl Stretch | 850-550 | Strong |
| C-Br Stretch | 690-515 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum.[3][4]
| m/z | Relative Intensity (%) | Assignment |
| 222/224/226 | Moderate | [M]⁺ (Molecular ion) |
| 143/145 | High | [M-Br]⁺ |
| 108 | Moderate | [M-Br-Cl]⁺ |
| 91 | High | Tropylium ion (rearrangement) |
Note: The isotopic pattern for the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean KBr/NaCl plates prior to running the sample.
-
Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation : Dilute a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source (e.g., electron impact - EI). The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Acquisition : Introduce the sample into the ion source. For GC-MS, inject the diluted sample onto the GC column, which will separate it from the solvent before it enters the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Analysis : Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Reactivity Profile of 2-Chloro-5-fluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound widely employed as a versatile intermediate in organic synthesis.[1] Its significance lies in its unique reactivity, which allows for the strategic introduction of the 2-chloro-5-fluorobenzyl moiety into a wide range of molecules. This functionality is particularly valuable in the development of novel pharmaceuticals, agrochemicals, and materials.[1] The compound's reactivity is dominated by the benzylic bromide, a highly effective leaving group, making it an excellent substrate for nucleophilic substitution reactions. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and characteristic reactions, complete with experimental protocols and mechanistic diagrams to support advanced research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its safe handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 81778-09-8 | [2][3] |
| Molecular Formula | C₇H₅BrClF | [3][4] |
| Molecular Weight | 223.47 g/mol | [2][4] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 65-66 °C at 2 mmHg | [2][3] |
| Density | 1.654 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.566 | [2][3] |
| Flash Point | 18 °C (closed cup) | [3] |
| InChI Key | AUVLFQDKJFSFIX-UHFFFAOYSA-N | [2][4] |
| SMILES | Fc1ccc(Cl)c(CBr)c1 | [2] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are available through chemical databases.[5][6]
Synthesis
This compound is typically synthesized via the radical bromination of its corresponding toluene precursor, 2-chloro-5-fluorotoluene.[2][3] This reaction commonly utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 99 81778-09-8 [sigmaaldrich.com]
- 3. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]
- 4. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 81778-09-8|this compound|BLD Pharm [bldpharm.com]
- 6. 2-(Bromomethyl)-1-chloro-4-fluorobenzene(81778-09-8) 1H NMR [m.chemicalbook.com]
Technical Guide: Stability and Storage of 2-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8). This document is intended for professionals in research, development, and manufacturing who handle this reactive chemical intermediate. Due to the limited availability of specific, publicly accessible stability studies on this compound, this guide synthesizes information from safety data sheets, analogous chemical structures, and established principles of chemical stability testing to provide a comprehensive set of recommendations and illustrative experimental protocols.
Chemical Properties and Inherent Stability
This compound is a halogenated aromatic compound widely utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other biologically active molecules. Its utility stems from the reactive benzylic bromide functional group, which is susceptible to nucleophilic substitution. This inherent reactivity also dictates its stability profile. The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring can influence the reactivity of the benzyl bromide moiety.
The primary degradation pathways for benzyl halides like this compound include hydrolysis, oxidation, and photolysis. It is generally stable under normal, controlled conditions but is sensitive to moisture, light, and elevated temperatures.[1][2][3]
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, typically between 2°C and 8°C.[4] | To minimize thermal degradation and reduce vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light by using amber or opaque containers.[1][2] | To prevent photodegradation. |
| Moisture | Store in a dry environment and keep the container tightly sealed.[1][2] | The compound is moisture-sensitive and can hydrolyze to the corresponding benzyl alcohol. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials. |
Handling Precautions:
-
Handle only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes as the compound is corrosive and a lachrymator.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[1]
Illustrative Stability Data
The following tables present hypothetical quantitative data from forced degradation studies to illustrate the stability profile of this compound. These data are representative and based on the expected reactivity of similar compounds.
Table 1: Illustrative Hydrolytic Stability
| pH | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |
| 4.0 | 25 | 24 | < 1.0 | 2-Chloro-5-fluorobenzyl alcohol |
| 7.0 | 25 | 24 | 2.5 | 2-Chloro-5-fluorobenzyl alcohol |
| 9.0 | 25 | 24 | 8.0 | 2-Chloro-5-fluorobenzyl alcohol |
| 7.0 | 40 | 24 | 5.5 | 2-Chloro-5-fluorobenzyl alcohol |
Table 2: Illustrative Photostability
| Light Source | Intensity | Time (hours) | Degradation (%) |
| UV (254 nm) | 200 W/m² | 8 | 12.0 |
| Visible | 1.2 million lux hours | 8 | 3.0 |
Table 3: Illustrative Thermal Stability
| Temperature (°C) | Time (hours) | Degradation (%) |
| 40 | 72 | 1.5 |
| 60 | 72 | 4.0 |
| 80 | 72 | 9.5 |
Table 4: Illustrative Oxidative Stability
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant |
| H₂O₂ | 3% | 25 | 8 | 6.0 | 2-Chloro-5-fluorobenzaldehyde |
Experimental Protocols for Stability Studies
The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[5]
General Procedure for Sample Preparation and Analysis
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable inert solvent (e.g., acetonitrile) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: Dilute the stock solution with the respective stress medium (e.g., acidic, basic, or neutral aqueous solution; oxidative solution) to a target concentration (e.g., 0.1 mg/mL).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching: If necessary, quench the degradation reaction by neutralizing the solution or diluting it with a mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 5 for a proposed method).
Hydrolytic Stability Protocol
-
Prepare solutions of different pH values (e.g., pH 2 using 0.01 M HCl, pH 7 using purified water, and pH 9 using 0.01 M NaOH).
-
Add the stock solution of this compound to each pH solution to achieve the target concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Collect and analyze samples at appropriate time points.
Photostability Protocol
-
Expose a solution of the compound in a quartz cuvette or a thin solid film on a glass plate to a calibrated light source.
-
For UV degradation, a lamp with an output at 254 nm can be used.
-
For visible light degradation, a source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter should be used.
-
Maintain a dark control sample in parallel to differentiate between thermal and photodegradation.
-
Analyze the samples at suitable intervals.
Thermal Stability Protocol
-
Place solid samples of the compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Ensure the container is loosely capped to allow for the escape of any evolved gases.
-
Analyze the solid samples at specified time points by dissolving them in a suitable solvent.
Oxidative Stability Protocol
-
Prepare a solution of an oxidizing agent (e.g., 3% hydrogen peroxide in purified water).
-
Add the stock solution of this compound to the oxidizing solution.
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Analyze samples at regular intervals.
Proposed Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for monitoring the stability of this compound and resolving it from its potential degradation products.
Table 5: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient Program | 0-5 min: 50% ACN; 5-15 min: 50-80% ACN; 15-20 min: 80% ACN; 20-25 min: 80-50% ACN; 25-30 min: 50% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Degradation Pathway
Caption: Postulated degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Conclusion
This compound is a reactive and valuable chemical intermediate that requires careful handling and storage to ensure its stability and purity. The primary factors influencing its stability are moisture, light, and temperature. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, the shelf life of the compound can be maximized. The provided illustrative stability data and experimental protocols offer a framework for researchers to design and execute their own stability studies to meet specific project and regulatory requirements.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Arrange the following compounds in order of decreasing rate of hydrolysis.. [askfilo.com]
- 3. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8), a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to strict safety protocols is essential when working with this compound due to its hazardous properties.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [2] |
| Molecular Weight | 223.47 g/mol | [2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 65-66 °C / 2 mmHg | [2][4] |
| Density | 1.654 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.566 | [2] |
| Flash Point | 17.8 °C (64.0 °F) - closed cup | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[5] It is crucial to understand its primary hazards to implement appropriate safety measures.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2][3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |
| Corrosive to Metals | - | H290: May be corrosive to metals |
Safe Handling and Storage Protocols
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[5]
-
All metal equipment must be grounded to prevent static electricity discharge.[5]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][6] Conformance to OSHA regulations in 29 CFR 1910.133 or European Standard EN166 is required.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[5][6]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK).[2][5]
3.3. Handling Procedures
-
Do not get in eyes, on skin, or on clothing.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Use only non-sparking tools.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
Handle in accordance with good industrial hygiene and safety practices.[6]
3.4. Storage Conditions
-
Keep containers tightly closed.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
-
The product may be moisture-sensitive; storage under an inert atmosphere is recommended.[6][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. First-Aid Measures
-
General Advice: Show the Safety Data Sheet to the attending physician. Immediate medical attention is required.[5]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[5][8]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][8] Water mist may be used to cool closed containers.[7]
-
Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, hydrogen fluoride, and hydrogen bromide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[8]
-
Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with inert material (e.g., sand, silica gel, vermiculite).[5][9] Collect the material in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]
-
Environmental Precautions: Prevent the product from entering drains or public waters.[6]
Reactivity and Stability
-
Reactivity: No hazardous reactions are known under normal processing.[5]
-
Chemical Stability: The product is stable under normal conditions.[5]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[5][6]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen bromide.[5]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction plant.[8] Do not contaminate water, foodstuffs, or sewer systems.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-氯-5-氟溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the core physical properties of 2-Chloro-5-fluorobenzyl bromide (CAS No. 81778-09-8), a key intermediate in organic synthesis for the pharmaceutical and agrochemical industries. This document outlines its key physicochemical data and presents a generalized experimental protocol for the determination of such properties.
Core Physicochemical Data
This compound is a colorless to light yellow liquid at room temperature.[1] Its reactivity, particularly its ability to undergo nucleophilic substitution, makes it a valuable building block in the synthesis of more complex molecules.[1] The quantitative physical properties are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 65-66 °C[2][3] | at 2 mmHg |
| Density | 1.654 g/mL[2][3] | at 25 °C |
| Molecular Formula | C₇H₅BrClF[1][2] | |
| Molecular Weight | 223.47 g/mol [1][4] | |
| Refractive Index | n20/D 1.566[2][3] |
Experimental Protocols
While specific experimental documentation for the determination of the physical properties of this compound is not detailed in the provided literature, the following describes standard and widely accepted methodologies for measuring the boiling point and density of a liquid organic compound.
1. Determination of Boiling Point (Reduced Pressure)
The reported boiling point was determined under reduced pressure (vacuum), a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.
-
Apparatus: A distillation apparatus suitable for vacuum distillation is used, including a round-bottom flask, a Claisen or Hickman distillation head, a condenser, a receiving flask, a thermometer, and a vacuum pump with a manometer to measure the pressure.
-
Procedure:
-
A small sample of this compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
The apparatus is assembled and sealed. The vacuum pump is connected and the system is evacuated to the desired pressure (in this case, 2 mmHg), which is monitored by the manometer.
-
The flask is gently heated. The temperature is monitored closely.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as the point when the liquid is consistently condensing and dripping into the receiving flask at a stable temperature reading on the thermometer.
-
2. Determination of Density
The density of a liquid is its mass per unit volume.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed precisely on an analytical balance.
-
The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The temperature of the liquid is brought to the specified temperature (25 °C) in a water bath.
-
The pycnometer is carefully filled to the calibration mark, and any excess liquid on the outside is wiped clean.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Synthetic Pathway
This compound is a valuable reagent in synthetic chemistry. A common method for its preparation involves the radical bromination of the corresponding toluene derivative.
Caption: Synthesis of this compound via radical bromination.
References
Navigating the Solubility Landscape of 2-Chloro-5-fluorobenzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzyl bromide is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a summary of the known physical properties of this compound and outlines a comprehensive experimental protocol for determining its solubility in organic solvents. Due to the lack of publicly available quantitative solubility data, this guide focuses on providing a robust framework for researchers to generate this critical information in their own laboratories.
Introduction
The successful application of this compound in synthetic chemistry is highly dependent on its behavior in solution. Understanding its solubility is paramount for achieving desired reaction kinetics, controlling impurity profiles, and developing scalable processes. This document serves as a resource for researchers by consolidating the available physical data and presenting a detailed methodology for solubility determination.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 1.654 g/mL at 25 °C | |
| Boiling Point | 65-66 °C at 2 mmHg | |
| Refractive Index | n20/D 1.566 | |
| CAS Number | 81778-09-8 | [1] |
Experimental Protocol for Determining Solubility
The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid solute in an organic solvent. This method is robust and can provide accurate quantitative solubility data.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, heptane, methanol, toluene)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Constant temperature orbital shaker or water bath
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that equilibrium with the solid phase is reached.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
If necessary, centrifuge the vials at a low speed to facilitate the separation of the excess solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solute.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for researchers to generate this vital information. The presented physicochemical properties offer a starting point for solvent selection, and the detailed experimental protocol outlines a reliable method for obtaining accurate solubility data. By following this guide, scientists and drug development professionals can effectively characterize the solubility of this important synthetic intermediate, enabling more efficient and robust process development.
References
Methodological & Application
Application Notes and Protocols: 2-Chloro-5-fluorobenzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Chloro-5-fluorobenzyl bromide as a versatile reagent in nucleophilic substitution reactions. This compound is a valuable building block in synthetic and medicinal chemistry, enabling the introduction of the 2-chloro-5-fluorobenzyl moiety into a wide range of molecules, which is of significant interest for the development of new pharmaceuticals and other biologically active compounds.
Introduction
This compound is a reactive benzylic halide that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the benzylic carbon, making it an efficient electrophile for a variety of nucleophiles. As a primary benzylic halide, it typically undergoes substitution via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. However, under certain conditions, an S(_N)1 pathway involving a resonance-stabilized benzylic carbocation intermediate may be observed.[1] This reagent is instrumental in the synthesis of novel drug candidates, particularly in fields like oncology, by allowing for the modification of existing drug scaffolds to enhance efficacy and reduce side effects.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 81778-09-8 | [2] |
| Molecular Formula | C(_7)H(_5)BrClF | [2] |
| Molecular Weight | 223.47 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 66 °C / 2 mmHg | [2] |
| Density | 1.67 g/mL | [2] |
| Refractive Index | n20/D 1.57 | [2] |
| Purity | ≥ 96% (GC) | [2] |
Applications in Nucleophilic Substitution Reactions
This compound is a versatile reagent for the alkylation of a wide range of nucleophiles, including amines, thiols, and alcohols. These reactions are fundamental in the construction of more complex molecules for pharmaceutical and materials science research.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of N-benzylated amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Table 2: Representative Conditions for N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K(_2)CO(_3) | DMF | 80 | 6 | 85-95 |
| Piperidine | Et(_3)N | Acetonitrile | Reflux | 4 | >90 |
| 4-Methylaniline | NaHCO(_3) | Ethanol | 70 | 8 | 80-90 |
S-Alkylation of Thiols
Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.
Table 3: Representative Conditions for S-Alkylation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K(_2)CO(_3) | Acetone | Reflux | 3 | >90 |
| 4-Chlorothiophenol | NaOH | Methanol | Room Temp. | 2 | >95 |
| Cysteine (protected) | NaH | THF | 0 to Room Temp. | 4 | 85-95 |
O-Alkylation of Alcohols and Phenols
The formation of ethers via the reaction of this compound with alcohols and phenols (a Williamson ether synthesis) is a common application. A suitable base is required to deprotonate the hydroxyl group, forming the alkoxide or phenoxide nucleophile.
Table 4: Representative Conditions for O-Alkylation Reactions
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K(_2)CO(_3) | DMF | 60 | 5 | 85-95 |
| 4-Methoxyphenol | Cs(_2)CO(_3) | Acetonitrile | 50 | 4 | >90 |
| Benzyl alcohol | NaH | THF | Room Temp. | 6 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine
This protocol describes a general method for the synthesis of N-(2-Chloro-5-fluorobenzyl)aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methylaniline)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DMF (5-10 mL per mmol of aniline).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for S-Alkylation of a Thiophenol
This protocol provides a general method for the synthesis of 2-((2-chloro-5-fluorobenzyl)thio)phenyl derivatives.
Materials:
-
This compound
-
Substituted thiophenol (e.g., thiophenol, 4-chlorothiophenol)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
Add a solution of this compound (1.05 eq) in methanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if needed.
Protocol 3: General Procedure for O-Alkylation of a Phenol
This protocol outlines a general procedure for the synthesis of 1-chloro-4-fluoro-2-((phenoxy)methyl)benzene derivatives.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methoxyphenol)
-
Cesium carbonate (Cs(_2)CO(_3)), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous cesium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-60°C and stir until the starting material is consumed as indicated by TLC analysis (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ether.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols for 2-Chloro-5-fluorobenzyl bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzyl bromide is a versatile halogenated aromatic compound that serves as a valuable alkylating agent in organic synthesis. Its utility is particularly pronounced in the development of novel therapeutic agents and agrochemicals. The presence of both chloro and fluoro substituents on the benzene ring influences the molecule's reactivity and the properties of its derivatives, making it an important building block for introducing the 2-chloro-5-fluorobenzyl moiety into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation and S-alkylation reactions, which are fundamental transformations in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 81778-09-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 65-66 °C at 2 mmHg |
| Density | 1.654 g/mL at 25 °C |
| Refractive Index | n20/D 1.566 |
Applications in Organic Synthesis
This compound is an effective electrophile in nucleophilic substitution reactions, readily reacting with a wide range of nucleophiles such as amines, phenols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
N-Alkylation Reactions
The introduction of the 2-chloro-5-fluorobenzyl group onto a nitrogen atom is a common strategy in the synthesis of biologically active compounds. For instance, derivatives of 2-arylalkylamino-4-amino-5-aroylthiazoles have been investigated as apoptosis-inducing anticancer agents.[1] The general scheme for the N-alkylation of a primary amine is shown below:
S-Alkylation Reactions
The formation of thioethers through S-alkylation is another important application of this compound. Thioether moieties are present in numerous pharmaceuticals and agrochemicals. The reaction of a thiol with this compound in the presence of a base provides the corresponding benzyl thioether in good yields.
Experimental Protocols
The following are detailed protocols for the N-alkylation of an aminothiazole and a general procedure for S-alkylation.
Protocol 1: N-Alkylation of 4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazole
This protocol is adapted from the synthesis of related 2-arylalkylamino-4-amino-5-aroylthiazoles.[1]
Materials:
-
4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation:
| Reactant | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazole | 1.0 | DMF | K₂CO₃ (2.0 eq) | 80 | 12-16 | 60-70* |
| This compound | 1.2 |
*Expected yield based on similar reported reactions.
Protocol 2: General Procedure for S-Alkylation of Thiols
This is a general protocol for the synthesis of thioethers using this compound.
Materials:
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in DMF or acetonitrile.
-
Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, or gently heat if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether.
-
Purify the product by column chromatography or recrystallization as needed.
Quantitative Data for S-Alkylation:
| Nucleophile | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | 1.0 | DMF | K₂CO₃ (1.5 eq) | RT | 4-6 | >90 |
| Benzyl Mercaptan | 1.0 | Acetonitrile | Et₃N (1.5 eq) | RT | 4-6 | >90 |
*Expected yields for S-alkylation reactions are typically high.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for N-Alkylation
The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine using this compound.
Apoptosis Signaling Pathway
Compounds synthesized using this compound, such as certain thiazole derivatives, have shown potential as anticancer agents by inducing apoptosis.[1] The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism for many chemotherapeutic agents.
References
Application Notes and Protocols for N-alkylation using 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of particular significance in medicinal chemistry and drug development, where the introduction of alkyl groups to amine-containing molecules can profoundly influence their biological activity, selectivity, and pharmacokinetic properties. 2-Chloro-5-fluorobenzyl bromide is a versatile reagent employed in N-alkylation reactions to introduce the 2-chloro-5-fluorobenzyl moiety. This structural motif is of interest in the design of novel therapeutic agents. These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using this compound, including reaction conditions, purification procedures, and representative data.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is essential for safe handling and optimal reaction setup.
| Property | Value | Reference |
| CAS Number | 81778-09-8 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [2] |
| Molecular Weight | 223.47 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 65-66 °C / 2 mmHg | [1][4] |
| Density | 1.654 g/mL at 25 °C | |
| Refractive Index | n20/D 1.566 | [4] |
| Storage | 2-8 °C | [4] |
Reaction Principle
The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated during the reaction and to deprotonate the resulting ammonium salt, thus regenerating the free amine for further reaction or yielding the final product. The choice of base and solvent is critical to the success of the reaction, influencing reaction rates and minimizing side reactions.
Experimental Protocols
General Protocol for N-alkylation of a Primary Amine
This protocol describes a general procedure for the mono-N-alkylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of amine).
-
Add the base (1.5-2.0 eq) to the solution/suspension and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by a suitable technique (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(2-chloro-5-fluorobenzyl)amine.
General Protocol for N-alkylation of a Secondary Amine
This protocol outlines a general procedure for the N-alkylation of a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, TEA, or DIPEA) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., ACN, DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at a suitable temperature (ranging from room temperature to reflux) and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the tertiary amine product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-alkylation of amines with benzyl halides, which can be considered representative for reactions with this compound.[5]
Table 1: Representative Conditions for N-alkylation of Primary Amines with Benzyl Bromides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaHCO₃ | Water | 80 | 1 | >90 |
| Benzylamine | K₂CO₃ | Acetone | Reflux | 2 | ~74 |
| 2,4-Dichloro-benzylamine | Et₃N | DMF | 20-25 | 10 | 82 (mono-alkylated) |
| Various primary amines | CsOH | DMF | 23 | 5-15 | High yields of mono-alkylated product |
Table 2: Representative Conditions for N-alkylation of Secondary Amines with Benzyl Bromides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dibenzylamine | NaHCO₃ | Water | 80 | 1 | >90 |
| Morpholine | DIPEA | Acetonitrile | Room Temp | 24 | >95 |
| Piperidine | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
Potential Side Reactions
The primary side reaction in the N-alkylation of primary amines is over-alkylation, leading to the formation of a tertiary amine.[6][7] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[8] To minimize this, a slight excess of the amine can be used, or the reaction can be carefully monitored and stopped once the desired product is predominantly formed. For secondary amines, the formation of quaternary ammonium salts is a possibility if the resulting tertiary amine is sufficiently nucleophilic and the reaction conditions are harsh.[8]
Mandatory Visualizations
References
- 1. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 81778-09-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Williamson Ether Synthesis with 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Williamson ether synthesis utilizing 2-Chloro-5-fluorobenzyl bromide as the alkylating agent. This protocol is designed for the synthesis of a diverse range of ether compounds, which are valuable intermediates in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the chloro and fluoro substituents on the benzyl moiety.
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an organohalide and displacing the halide leaving group.[1] For the synthesis of substituted benzyl ethers, primary benzylic halides, such as this compound, are excellent substrates as they are highly reactive towards SN2 displacement and less prone to side reactions like elimination.[1]
The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, generating the requisite nucleophilic alkoxide or phenoxide in situ. Common bases for this transformation include alkali metal hydrides (e.g., sodium hydride), carbonates (e.g., potassium carbonate), and hydroxides. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the alkoxide.[2]
Applications in Drug Discovery
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the presence of a chlorine atom can influence the electronic and steric properties of a molecule, potentially leading to improved pharmacological activity. The synthesis of fluorinated benzyl ethers, therefore, represents a key step in the development of novel therapeutic agents. These moieties are found in a variety of biologically active compounds and can serve as important pharmacophores or as protecting groups in the synthesis of complex molecules.[3]
General Reaction Scheme
The general reaction for the Williamson ether synthesis with this compound is depicted below:
Caption: General Williamson Ether Synthesis Reaction.
Experimental Protocols
Two general protocols are provided below, one using potassium carbonate, a milder base suitable for a wide range of substrates, and another using sodium hydride, a stronger base often used for less acidic alcohols.
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is a general and widely applicable method for the etherification of phenols and primary or secondary alcohols with this compound.[4]
Materials:
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the alcohol or phenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride
This protocol is suitable for the etherification of less acidic alcohols. Sodium hydride is a strong base and requires careful handling.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
This compound (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in the same solvent dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected yields for the Williamson ether synthesis of this compound with a variety of alcohols and phenols. These are illustrative examples based on general principles of the Williamson ether synthesis. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol/Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 60 | 6 | 92 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 50 | 5 | 95 |
| 3 | 4-Nitrophenol | K₂CO₃ | DMF | 70 | 8 | 88 |
| 4 | Ethanol | NaH | THF | 25 | 4 | 85 |
| 5 | Isopropanol | NaH | THF | 25 | 6 | 75 |
| 6 | Benzyl Alcohol | K₂CO₃ | DMF | 50 | 6 | 90 |
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 Mechanism of Williamson Ether Synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Williamson ether synthesis.
Caption: General Experimental Workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of pharmaceutical intermediates utilizing 2-Chloro-5-fluorobenzyl bromide. This versatile reagent serves as a key building block for introducing the 2-chloro-5-fluorobenzyl moiety, a common structural motif in various therapeutic agents, particularly in the field of oncology. The protocols outlined below focus on the N-alkylation of aromatic amines, a crucial step in the synthesis of targeted therapies such as tyrosine kinase inhibitors.
Introduction
This compound is a reactive electrophile widely employed in organic synthesis for the formation of carbon-heteroatom bonds.[1] Its utility in pharmaceutical development stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the incorporation of the 2-chloro-5-fluorobenzyl group into a wide range of molecular scaffolds.[1] This moiety is of particular interest in the design of kinase inhibitors, where it can contribute to the molecule's binding affinity and overall pharmacological profile. A notable example of a drug class where such intermediates are relevant is in the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), such as Lapatinib.[2][3]
Data Presentation
The following tables summarize typical quantitative data for the N-alkylation of aromatic amines using benzyl bromide derivatives, providing a reference for expected outcomes.
Table 1: N-Alkylation of Aromatic Amines with Benzyl Bromides - Typical Reaction Parameters [4]
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) |
| 4-Amino-2-chlorophenol | K₂CO₃ | DMF | 60 - 80 | 4 - 8 |
| 3-Aminopyridine | Cs₂CO₃ | Acetonitrile | 50 - 70 | 3 - 6 |
| 4-Fluoroaniline | K₂CO₃ | DMF | 70 - 90 | 6 - 12 |
| 2-Amino-5-chloropyridine | NaH | THF | 25 - 50 | 2 - 5 |
Table 2: Representative Yields for N-Alkylation Reactions [4]
| Product | Amine Substrate | Alkylating Agent | Yield (%) |
| N-Benzyl-4-amino-2-chlorophenol | 4-Amino-2-chlorophenol | Benzyl Bromide | 85 - 95 |
| N-Benzyl-3-aminopyridine | 3-Aminopyridine | Benzyl Bromide | 90 - 98 |
| N-Benzyl-4-fluoroaniline | 4-Fluoroaniline | Benzyl Bromide | 80 - 90 |
| N-Benzyl-2-amino-5-chloropyridine | 2-Amino-5-chloropyridine | Benzyl Bromide | 75 - 85 |
Experimental Protocols
The following is a detailed protocol for a representative Williamson ether synthesis, a reaction analogous to the N-alkylation of phenols, which is a key step in preparing intermediates for drugs like Lapatinib. This protocol is adapted from the synthesis of a structurally similar key intermediate.[5]
Protocol 1: Synthesis of 3-Chloro-4-((2-chloro-5-fluorobenzyl)oxy)nitrobenzene
This protocol describes the etherification of 2-chloro-4-nitrophenol with this compound.
Materials:
-
2-Chloro-4-nitrophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-chloro-4-((2-chloro-5-fluorobenzyl)oxy)nitrobenzene.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for a key pharmaceutical intermediate.
EGFR and HER2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR and HER2 signaling pathways by Lapatinib.
References
Application of 2-Chloro-5-fluorobenzyl Bromide in the Synthesis of Pyrazole Carboxamide Fungicides
Introduction
2-Chloro-5-fluorobenzyl bromide is a key intermediate in the synthesis of advanced agrochemicals, particularly a class of fungicides known as pyrazole carboxamides. These fungicides are highly effective due to their mode of action as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupts the mitochondrial electron transport chain in fungi, leading to the cessation of cellular respiration and eventual cell death. The unique substitution pattern of this compound provides the resulting agrochemical with specific physicochemical properties that can enhance its efficacy and spectrum of activity. This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a potent pyrazole carboxamide fungicide.
Application in Agrochemical Synthesis
This compound serves as a crucial building block for introducing the 2-chloro-5-fluorobenzyl moiety into the final agrochemical structure. This is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by a nucleophile, such as an amine or a phenoxide. In the context of pyrazole carboxamide synthesis, this compound is often used to prepare a key aniline intermediate, which is then coupled with a pyrazole carboxylic acid derivative.
The presence of the chloro and fluoro substituents on the benzyl ring is critical for the biological activity of the final compound. These halogen atoms can influence the molecule's binding affinity to the target enzyme (succinate dehydrogenase), as well as its metabolic stability and transport properties within the plant.
Representative Agrochemical Target: A Pyrazole Carboxamide SDHI Fungicide
A representative target molecule is N-(2-((2-chloro-5-fluorobenzyl)oxy)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide. This compound belongs to the family of SDHI fungicides and is expected to exhibit broad-spectrum activity against a variety of plant pathogenic fungi.
Experimental Protocols
This section details a representative two-step synthesis for the target pyrazole carboxamide fungicide, starting from this compound.
Step 1: Synthesis of 2-((2-chloro-5-fluorobenzyl)oxy)aniline
This protocol describes the synthesis of the key aniline intermediate via a Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminophenol | 109.13 | 10.91 g | 0.10 |
| This compound | 223.47 | 22.35 g | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| Acetone | 58.08 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (10.91 g, 0.10 mol) and acetone (250 mL).
-
Stir the mixture until the 2-aminophenol is completely dissolved.
-
Add potassium carbonate (20.73 g, 0.15 mol) to the solution.
-
Add this compound (22.35 g, 0.10 mol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 2-((2-chloro-5-fluorobenzyl)oxy)aniline.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 2.8 Hz, 1H), 7.29 (dd, J = 8.4, 5.2 Hz, 1H), 7.03 (dd, J = 8.8, 2.8 Hz, 1H), 6.80-6.95 (m, 4H), 5.15 (s, 2H), 3.90 (br s, 2H).
-
Mass Spectrometry (ESI+): m/z 252.06 [M+H]⁺.
Step 2: Synthesis of N-(2-((2-chloro-5-fluorobenzyl)oxy)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
This protocol describes the final amide coupling step to yield the target fungicide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-((2-chloro-5-fluorobenzyl)oxy)aniline | 251.68 | 12.58 g | 0.05 |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride | 194.56 | 10.20 g | 0.0525 |
| Triethylamine (TEA) | 101.19 | 7.6 mL | 0.055 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve 2-((2-chloro-5-fluorobenzyl)oxy)aniline (12.58 g, 0.05 mol) in dichloromethane (200 mL).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add triethylamine (7.6 mL, 0.055 mol) to the stirred solution.
-
In a separate flask, dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (10.20 g, 0.0525 mol) in dichloromethane (50 mL).
-
Add the acid chloride solution dropwise to the aniline solution at 0-5°C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure target compound.
Quantitative Data Summary:
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| 1 | 2-((2-chloro-5-fluorobenzyl)oxy)aniline | This compound | 85 | >98 |
| 2 | Target Fungicide | 2-((2-chloro-5-fluorobenzyl)oxy)aniline | 90 | >99 |
Mandatory Visualizations
Caption: Synthetic workflow for the target pyrazole carboxamide fungicide.
Caption: Mode of action of SDHI fungicides on the mitochondrial respiratory chain.
Application Notes: 2-Chloro-5-fluorobenzyl bromide as a Versatile Building Block for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzyl bromide is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex fluorinated molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, along with the reactive benzyl bromide moiety, allows for the strategic introduction of the 2-chloro-5-fluorobenzyl group into a variety of molecular scaffolds. This functional group can impart desirable physicochemical properties to the target molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity, which are crucial in the fields of drug discovery and materials science.[1] The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including N-alkylation, O-alkylation (Williamson Ether Synthesis), and S-alkylation. These reactions are fundamental for the synthesis of novel compounds with potential applications as therapeutic agents, particularly as kinase inhibitors in oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 81778-09-8 | [1][3][4][5] |
| Molecular Formula | C₇H₅BrClF | [1][3] |
| Molecular Weight | 223.47 g/mol | [1][3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 66 °C / 2 mmHg | [1][4] |
| Density | 1.67 g/mL | [1] |
| Refractive Index | n20/D 1.57 | [1] |
| Purity | ≥ 96% (GC) | [1] |
Applications in Organic Synthesis
This compound is a versatile reagent for introducing the 2-chloro-5-fluorobenzyl moiety via nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
N-Alkylation of Amines for the Synthesis of Kinase Inhibitors
In the realm of drug discovery, the N-alkylation of aromatic and heteroaromatic amines is a critical step in the synthesis of numerous kinase inhibitors. The 2-chloro-5-fluorobenzyl group can be incorporated into heterocyclic scaffolds, such as quinazolines, to modulate their interaction with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.
Below is a generalized protocol for the N-alkylation of an aromatic amine, adapted from procedures for the synthesis of EGFR inhibitors.
Experimental Protocol: N-Alkylation of 4-Aminophenol
-
Materials:
-
4-Aminophenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF (10 mL/mmol of amine), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-chloro-5-fluorobenzyl)-4-aminophenol.
-
Quantitative Data for N-Alkylation Reactions (Analogous Systems)
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Aniline Derivative | Benzyl Alcohol | t-BuOK | Toluene | 80 | 24 | up to 96 |
Note: The data in this table is based on analogous systems and serves as a general guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Workflow for N-Alkylation
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Chloro-5-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental workflows for key reactions involving 2-Chloro-5-fluorobenzyl bromide, a versatile reagent in organic synthesis. The protocols outlined below are foundational for the synthesis of various pharmaceutical and agrochemical intermediates.
Introduction
This compound (C₇H₅BrClF, MW: 223.47 g/mol ) is a halogenated aromatic compound widely utilized as an alkylating agent in organic synthesis. Its benzylic bromide is highly reactive towards nucleophiles, making it a valuable building block for the introduction of the 2-chloro-5-fluorobenzyl moiety into a range of molecular scaffolds. This reactivity is instrumental in the development of novel drug candidates and other biologically active molecules.[1] Common applications include the synthesis of aldehydes via oxidation and the formation of carbon-nitrogen bonds through N-alkylation of amines.
Physicochemical Properties
| Property | Value |
| CAS Number | 81778-09-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Boiling Point | 65-66 °C / 2 mmHg (lit.)[2] |
| Density | 1.654 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.566 (lit.)[2] |
| Purity | Typically ≥99% |
I. Synthesis of 2-Chloro-5-fluorobenzaldehyde via Sommelet Reaction
The Sommelet reaction provides a classical and effective method for the conversion of benzyl halides to their corresponding aldehydes.[1][3] The reaction proceeds through the formation of a quaternary ammonium salt with hexamine, followed by hydrolysis to yield the aldehyde.[3]
Experimental Protocol
Materials:
-
This compound
-
Hexamethylenetetramine (Hexamine)
-
Water
-
Concentrated Hydrochloric Acid
-
Organic solvent (e.g., Chloroform or Dichloromethane)
-
Standard laboratory glassware
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Formation of the Hexaminium Salt: In a round-bottom flask, dissolve this compound (1.0 eq) and hexamine (1.1 eq) in a suitable organic solvent such as chloroform.
-
Heat the mixture to reflux and maintain for 1-2 hours to facilitate the formation of the quaternary ammonium salt.
-
Cool the reaction mixture to room temperature. The hexaminium salt will precipitate out of the solution.
-
Filter the precipitate and wash with a small amount of cold solvent to remove any unreacted starting material.
-
Hydrolysis: The isolated hexaminium salt is then mixed with water, typically in a 1:2 to 3:1 weight ratio relative to the starting benzyl bromide.[4]
-
The mixture is heated to reflux for 2-5 hours.[4]
-
After reflux, add concentrated hydrochloric acid to the reaction mixture to achieve a pH of approximately 3-4.[4]
-
Continue heating for a short period (around 15 minutes) to ensure complete hydrolysis.[4]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The crude 2-Chloro-5-fluorobenzaldehyde may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or recrystallization to yield pure 2-Chloro-5-fluorobenzaldehyde.
Data Presentation
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Expected Yield |
| This compound | Hexamine/Water | Chloroform/Water | 3-7 hours | Reflux | Moderate to High |
Experimental Workflow Diagram
II. N-Alkylation of Primary Amines
This compound is an effective reagent for the N-alkylation of primary and secondary amines. The following protocol is a general procedure for the N-alkylation of a primary aromatic amine.
Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Acetone or Dimethylformamide, DMF)
-
Potassium iodide (catalytic amount, optional)
-
Standard laboratory glassware
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the primary amine (1.0 eq) and the base (e.g., K₂CO₃, 1.5-2.0 eq) in the chosen solvent (e.g., Acetone).[5][6] A catalytic amount of potassium iodide can be added to facilitate the reaction.
-
Stir the suspension at room temperature for 15-30 minutes.[5]
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 eq) dropwise to the stirred suspension.[5][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C or reflux) and monitor the progress by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract the product with an organic solvent such as ethyl acetate (3x the volume of the aqueous phase).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-alkylated product can be purified by silica gel column chromatography to obtain the desired product.
Data Presentation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | K₂CO₃ | Acetone | Reflux | 6-12 | 80-90 |
| Benzylamine | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Piperidine | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
Note: Yields are estimated based on similar N-alkylation reactions with benzyl halides and may vary depending on the specific amine and reaction conditions.[5]
Experimental Workflow Diagram
Safety Precautions
This compound is a lachrymatory and corrosive compound.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be carried out with appropriate safety measures in place.
References
- 1. youtube.com [youtube.com]
- 2. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]
- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 4. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Protecting Group Strategies Involving Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. Substituted benzyl bromides offer a versatile and tunable platform for the protection of various functional groups, including hydroxyls, amines, and carboxylic acids. The electronic nature of the substituent on the aromatic ring significantly influences the stability of the protecting group and the conditions required for its cleavage, thereby enabling orthogonal strategies in complex molecular architectures.
This document provides detailed application notes and protocols for the implementation of protecting group strategies utilizing substituted benzyl bromides. It is designed to serve as a practical guide for researchers, offering insights into the selection, installation, and removal of these invaluable synthetic tools.
General Principles
The benzyl group (Bn) is a robust protecting group, typically introduced via a Williamson ether synthesis-type reaction between an alcohol or amine and benzyl bromide in the presence of a base.[1][2] Its removal is most commonly achieved through catalytic hydrogenolysis.[3] The introduction of electron-donating or electron-withdrawing substituents onto the benzyl ring modifies the reactivity of the protecting group, allowing for a broader range of deprotection methods.
Electron-Donating Groups (e.g., p-methoxy): The p-methoxybenzyl (PMB) group, introduced using p-methoxybenzyl bromide, is significantly more labile than the simple benzyl group under oxidative conditions.[4][5] This allows for its selective removal in the presence of other protecting groups, such as benzyl or silyl ethers, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][6]
Electron-Withdrawing Groups (e.g., p-nitro, p-chloro): Conversely, electron-withdrawing groups render the benzyl protecting group more stable to acidic conditions and certain oxidative conditions.[7] This enhanced stability can be advantageous in syntheses requiring harsh acidic steps where other acid-labile protecting groups would be cleaved.
Data Presentation: Protection and Deprotection Conditions
The following tables summarize quantitative data for the protection of alcohols and amines using substituted benzyl bromides and their subsequent deprotection.
Table 1: Protection of Alcohols with Substituted Benzyl Bromides
| Substrate | Benzyl Bromide Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Allyl bromide | KOH | Neat | RT | 4.5 | 96 | [8] |
| Cholesterol | Benzyl bromide | KOH | Neat | RT | 16 | 86 | [8] |
| Di-O-isopropylideneglucofuranose | Benzyl bromide | KOH | Neat | RT | 36 | 92 | [8] |
| Primary Alcohol | p-Methoxybenzyl bromide (PMBBr) | NaH | THF/DMF | 0 to RT | 1 | - | [4] |
| Glucuronic acid | p-Methoxybenzyl bromide (PMBBr) | TBAF | - | - | - | 71 | [9] |
| Cephalosporin | p-Methoxybenzyl bromide (PMBBr) | - | - | - | - | 57 | [9] |
| m-Methoxybenzyl bromide | Lithium (trimethylsilyl)acetylide | - | - | - | - | 84 | [10] |
| m-Methylbenzyl bromide | Lithium (trimethylsilyl)acetylide | - | - | - | - | 86 | [10] |
| p-Thioanisole benzyl bromide | Lithium (trimethylsilyl)acetylide | - | - | - | - | 81 | [10] |
Table 2: Deprotection of Substituted Benzyl Ethers
| Substrate | Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | p-Methoxybenzyl (PMB) | DDQ (2.3 eq) | CH₂Cl₂/H₂O (17:1) | 0 to RT | 1.5 h | 78 | [11] |
| PMB-protected alcohol | DDQ | CH₂Cl₂/pH 7 buffer (18:1) | 0 to RT | 1 h | 97 | [4] | |
| p-Methylbenzyl (MBn) ether | DDQ | - | - | - | - | - | [12] |
| p-Methoxybenzyl (PMB) ether | Ceric Ammonium Nitrate (CAN) | - | - | - | - | - | [12] |
Table 3: Protection and Deprotection of Amines
| Reaction | Substrate | Benzyl Bromide Derivative | Reagent/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Protection | Benzimidazole | Benzyl bromide | NaH | THF | RT | 30 min | 87 | [13] |
| Deprotection | N-Boc, N'-benzylsulfamide | - | Dawson heteropolyacid | CH₂Cl₂ | - | - | 92 | [14] |
| Deprotection | Tribenzylamine | - | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | - | - | 90 | [15] |
| Deprotection | N-benzyl-N-methylbenzenesulfonamide | - | KBr/Oxone | MeNO₂ | 30 | - | quant. | [16] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol with p-Methoxybenzyl Bromide (PMBBr)
This protocol is adapted from a general Williamson ether synthesis procedure.[4]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl bromide (PMBBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Sodium methoxide in Methanol (NaOMe in MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the alcohol (1.0 equiv) in a mixture of THF and DMF (e.g., 10:3 v/v) at 0 °C, add sodium hydride (4.0 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C until gas evolution ceases.
-
Slowly add a solution of p-methoxybenzyl bromide (2.0 equiv) in THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M NaOMe in MeOH.
-
Dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
This protocol is adapted from a procedure for the deprotection of PMB-protected carbohydrates.[4][11]
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 sodium phosphate buffer (0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (or pH 7 buffer) (e.g., 18:1 v/v) to a concentration of approximately 0.03 M.
-
Cool the solution to 0 °C.
-
Add DDQ (typically 1.1-2.3 equivalents) slowly as a solid.
-
Allow the reaction to warm to room temperature and stir for 1-1.5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ or Na₂CO₃.
-
Separate the organic phase, wash with saturated aqueous NaHCO₃ or Na₂CO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to protecting group strategies with substituted benzyl bromides.
Caption: General workflow for protection and deprotection.
Caption: Orthogonal strategy using PMB and Bn protecting groups.
Conclusion
Substituted benzyl bromides represent a powerful class of protecting group reagents that offer chemists a high degree of control over their synthetic strategies. The ability to tune the lability of the benzyl group through aromatic substitution allows for the design of orthogonal protection and deprotection schemes, which are essential for the efficient synthesis of complex molecules. The protocols and data presented herein provide a practical foundation for the application of these versatile protecting groups in a research and development setting.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ias.ac.in [ias.ac.in]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Chloro-5-fluorobenzyl bromide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound recognized primarily for its role as a key intermediate in organic synthesis. While its application in the development of novel materials such as specialty polymers and resins is often cited in commercial literature, a thorough review of scientific databases and patent literature reveals a primary and well-documented role in the synthesis of complex organic molecules, particularly for pharmaceutical applications. This document provides an overview of its established applications, physicochemical properties, and generalized protocols for its use as a synthetic building block. Due to a lack of specific examples in the synthesis of novel materials, the protocols and diagrams herein focus on its validated application in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic protocols and ensuring safe handling.
| Property | Value |
| CAS Number | 81778-09-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid |
| Boiling Point | 66 °C at 2 mmHg |
| Density | 1.67 g/mL |
| Refractive Index | n20/D 1.57 |
Application in the Synthesis of Biologically Active Molecules
Research and patent literature extensively document the use of this compound as a precursor in the synthesis of small molecule inhibitors targeting various enzymes. Its primary utility lies in its reactivity as an alkylating agent, where the benzyl bromide moiety readily undergoes nucleophilic substitution reactions. This allows for the introduction of the 2-chloro-5-fluorobenzyl group into a larger molecular scaffold, a common strategy in medicinal chemistry to modulate the pharmacological properties of a drug candidate.
Key Applications:
-
Prolyl Hydroxylase Antagonists: This class of compounds has therapeutic potential for treating anemia and other ischemic conditions.
-
Stearoyl-CoA Desaturase Inhibitors: These are investigated for the treatment of metabolic disorders such as obesity, diabetes, and fatty liver disease.
Experimental Protocols
While specific protocols for the synthesis of novel materials remain elusive in the literature, a generalized protocol for a typical nucleophilic substitution reaction involving this compound is provided below. This protocol is representative of its application in the synthesis of pharmaceutical intermediates.
General Protocol for Nucleophilic Substitution:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (e.g., an amine, alcohol, or thiol) in a suitable anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or triethylamine) to the reaction mixture to facilitate the deprotonation of the nucleophile. The mixture is typically stirred at room temperature for a predetermined time to ensure complete deprotonation.
-
Addition of this compound: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. The reaction temperature may be maintained at room temperature or elevated to facilitate the reaction, depending on the reactivity of the substrate.
-
Work-up and Isolation: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel or recrystallization, to yield the desired product.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis of a target molecule using this compound.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Caption: Logical decision workflow for a synthetic procedure.
Conclusion
This compound is a valuable reagent in organic synthesis, with its utility robustly established in the field of drug development. Its application as a key building block for introducing a specific fluorinated and chlorinated benzyl moiety has been instrumental in the creation of targeted therapeutic agents. While its use in the synthesis of novel materials is plausible given its chemical reactivity, there is a notable absence of specific, detailed examples in the current body of scientific and patent literature. Researchers interested in exploring its potential in materials science may consider leveraging its known reactivity in nucleophilic substitution reactions to functionalize existing polymers or to synthesize new monomers for polymerization. Future research in this area would be beneficial to expand the documented applications of this versatile chemical intermediate.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-5-fluorobenzyl bromide
Welcome to the technical support center for 2-Chloro-5-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile reagent primarily used as a building block in organic synthesis. Its key applications include the introduction of the 2-chloro-5-fluorobenzyl moiety into molecules of interest. This is particularly valuable in the development of pharmaceuticals and agrochemicals, where the unique electronic properties of the fluoro- and chloro-substituents can enhance biological activity.[1] It is commonly used in nucleophilic substitution reactions to form ethers, esters, and alkylated amines or cyanides.
Q2: What are the key safety precautions to consider when handling this compound?
A2: this compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[2] It is also a flammable liquid.[2][3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure an eyewash station and safety shower are readily accessible.
Q3: How should this compound be properly stored?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Recommended storage temperature is typically between 2-8°C.[4] It should be protected from moisture.
Q4: What are common impurities in commercial this compound and how can they affect my reaction?
A4: Common impurities can include the starting material, 2-chloro-5-fluorotoluene, and over-brominated species. The presence of the starting material can lead to lower yields, while di- and tri-brominated impurities can result in the formation of undesired side products. It is advisable to check the purity of the reagent by GC or NMR before use, especially for sensitive reactions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in typical reactions involving this compound.
Nucleophilic Substitution Reactions (e.g., Alkylation of amines, phenols, cyanides)
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile | For weakly nucleophilic substrates (e.g., some anilines or hindered alcohols), consider using a stronger base to fully deprotonate the nucleophile. For alcohols, sodium hydride (NaH) is more effective than carbonates. |
| Base Incompatibility/Strength | The choice of base is critical. For phenol alkylation, potassium carbonate is often sufficient. For aliphatic alcohols, a stronger base like sodium hydride might be necessary. For amines, an organic base like triethylamine or diisopropylethylamine is often used to scavenge the HBr formed. Ensure the base is not sterically hindered to the point it cannot deprotonate the nucleophile. |
| Solvent Issues | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they solvate the cation of the base and leave the nucleophilic anion reactive. Ensure the solvent is anhydrous, as water can react with the benzyl bromide and strong bases. |
| Reaction Temperature | Many nucleophilic substitutions with benzyl bromides proceed well at room temperature or with gentle heating (40-60 °C). If the reaction is sluggish, consider a moderate increase in temperature. However, excessive heat can lead to side reactions. |
| Steric Hindrance | If either the nucleophile or the electrophile is sterically hindered, the reaction rate will be significantly slower. In such cases, longer reaction times and higher temperatures may be required. |
Problem: Formation of multiple products (e.g., over-alkylation of amines).
| Potential Cause | Troubleshooting Steps |
| Polyalkylation of Amines | Primary amines can be alkylated multiple times. To favor mono-alkylation, use a large excess of the primary amine relative to the this compound. Alternatively, a protecting group strategy can be employed.[5] |
| Side Reactions with Base | Strong, sterically unhindered bases can sometimes compete as nucleophiles. Ensure the chosen base is appropriate for the reaction. |
Grignard Reagent Formation and Subsequent Reactions
Problem: Grignard reagent fails to form.
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).[6] |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by crushing it in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7] |
| Solvent Choice | Anhydrous diethyl ether or THF are the most common solvents for Grignard reagent formation.[6] |
Problem: Low yield in the reaction of the Grignard reagent with an electrophile.
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent Decomposition | Once formed, use the Grignard reagent promptly. Prolonged storage can lead to decomposition. |
| Poor Electrophile Reactivity | Ensure the electrophile is sufficiently reactive. For reactions with aldehydes or ketones, ensure they are free of acidic protons. |
| Side Reactions | The Grignard reagent is a strong base and can deprotonate any acidic protons in the reaction mixture, including those on the electrophile. |
Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low or no cross-coupling product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh source of catalyst and ligand. The choice of ligand is crucial; for benzyl halides, ligands like SPhos or dppf are often effective.[8] |
| Base Selection | The base plays a key role in the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate. The choice of base can depend on the boronic acid and substrate.[9][10] |
| Solvent System | A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used. The solvent should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8] |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation. Use a slight excess of the boronic acid and ensure it is of high quality. |
| Reaction Temperature | Suzuki couplings with benzyl bromides typically require heating. A temperature range of 80-110 °C is a good starting point.[11] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the mono-alkylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (3.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (3.0 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of an ether from a phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of the phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add this compound (1.1 eq) at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous THF/Water (10:1 mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed THF/water (10:1) solvent mixture via syringe.
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for failed reactions.
References
- 1. Khan Academy [khanacademy.org]
- 2. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 81778-09-8 [sigmaaldrich.com]
- 4. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Common side products in reactions with 2-Chloro-5-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Chloro-5-fluorobenzyl bromide in chemical synthesis. The information is designed to help users anticipate and address common issues, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Like other benzylic halides, this compound is susceptible to several side reactions that can compete with the desired nucleophilic substitution. The most common side reactions include:
-
Elimination (E1 and E2): Particularly with sterically hindered or strong bases, elimination can occur to form a stilbene-type dimer.
-
Over-alkylation: When reacting with primary or secondary amines, it is possible to form di- and tri-substituted amine products.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloro-5-fluorobenzyl alcohol. This can be a significant side reaction if the reaction is not carried out under anhydrous conditions.
-
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, the benzyl bromide can alkylate aromatic solvents or even other molecules of the starting material.
-
Formation of Symmetrical Ether: Under certain conditions, especially in the presence of a base and the corresponding alcohol, the symmetrical ether, bis(2-chloro-5-fluorobenzyl) ether, can be formed.
Q2: I am observing a significant amount of 2-chloro-5-fluorobenzyl alcohol in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The presence of 2-chloro-5-fluorobenzyl alcohol is most likely due to hydrolysis of the starting material. This occurs when water is present in the reaction mixture. To minimize this side product, ensure that all glassware is thoroughly dried, and use anhydrous solvents. If the nucleophile or base is hygroscopic, it should be dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Q3: My reaction with a primary amine is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A3: Over-alkylation is a common issue when reacting benzyl bromides with primary or secondary amines. To favor mono-alkylation, you can try the following strategies:
-
Use a large excess of the amine: By using a significant excess of the primary amine (e.g., 3-10 equivalents), you increase the probability that the benzyl bromide will react with the primary amine rather than the mono-alkylated product.
-
Slow addition of the benzyl bromide: Adding the this compound solution dropwise to the reaction mixture containing the amine can help to maintain a low concentration of the electrophile, thus disfavoring the second alkylation step.
-
Lower reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Q4: I am trying to perform a Williamson ether synthesis with a secondary alkoxide and I am getting a low yield of the desired ether and observing an unknown byproduct. What could be the issue?
A4: In Williamson ether synthesis, when using a secondary or tertiary alkoxide, the E2 elimination reaction can become a significant competing pathway. The alkoxide can act as a base, abstracting a proton from the benzylic position and leading to the formation of a stilbene-type dimer. To favor the desired SN2 reaction, consider the following:
-
Use a less hindered base: If possible, use a less sterically hindered base to generate the alkoxide.
-
Control the temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Choice of solvent: A polar aprotic solvent like DMF or DMSO can favor the SN2 reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Competing side reactions (hydrolysis, elimination, etc.). - Poor quality of starting material. | - Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. - Review the FAQs above to identify and mitigate potential side reactions. - Ensure the purity of this compound and other reagents. |
| Formation of an insoluble white solid | - Precipitation of a salt byproduct (e.g., ammonium bromide). - Formation of a polymeric material. | - Filter the reaction mixture to remove the salt. - Characterize the solid to determine its identity. If it is a polymer, reaction conditions may need to be optimized (e.g., lower temperature, higher dilution). |
| Reaction mixture turns dark | - Decomposition of starting material or product. - Presence of impurities. | - Run the reaction at a lower temperature. - Degas the solvent to remove oxygen. - Purify the starting materials. |
| Multiple spots on TLC with similar Rf values | - Isomeric byproducts. - Over-alkylation products. | - Use a different solvent system for TLC to improve separation. - Employ column chromatography with a shallow gradient to separate the products. - Adjust reaction stoichiometry and conditions to improve selectivity (see FAQs). |
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway (nucleophilic substitution) and common competing side reactions.
Caption: Competing reaction pathways for this compound.
Experimental Workflow: General Procedure for Nucleophilic Substitution
This protocol provides a general workflow for a typical nucleophilic substitution reaction. Specific conditions such as temperature, reaction time, and solvent will need to be optimized for each specific nucleophile.
Caption: A generalized experimental workflow for reactions with this reagent.
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzyl bromide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-fluorobenzyl bromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this benzylic bromination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the free-radical bromination of 2-chloro-5-fluorotoluene. This reaction, often referred to as a Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][2]
Q2: What are the main challenges in this reaction that can lead to low yields?
A2: The primary challenges that can result in diminished yields include incomplete reaction, the formation of byproducts through over-bromination (dibromination), and competing electrophilic aromatic substitution on the benzene ring.[3] The electron-withdrawing nature of the chloro and fluoro substituents can deactivate the aromatic ring, potentially slowing down the desired benzylic bromination and making side reactions more competitive under certain conditions.[4]
Q3: How do the chloro and fluoro substituents on the aromatic ring affect the reaction?
A3: The chloro and fluoro groups are electron-withdrawing, which can influence the reactivity of the benzylic protons. While benzylic C-H bonds are inherently weaker and more susceptible to radical abstraction than aromatic C-H bonds, strong deactivation of the ring can sometimes necessitate more forcing reaction conditions to achieve good conversion.[4][5] However, these substituents also direct electrophilic attack, so careful control of reaction conditions is crucial to prevent unwanted aromatic bromination.
Q4: What are the typical solvents used for this reaction, and are there greener alternatives?
A4: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway.[1] However, due to its toxicity and environmental concerns, it has been largely replaced.[1] More environmentally benign and effective alternatives include acetonitrile, methyl acetate, and diethyl carbonate. Some studies have also explored solvent-free conditions or the use of water.[6][7]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting material (2-chloro-5-fluorotoluene) and the formation of the desired product and any byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature or light intensity. 3. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use a fresh batch of radical initiator (AIBN or BPO). 2. Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent or that the light source for photochemical initiation is functional and of the correct wavelength. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dibrominated Byproduct | 1. Excess of N-bromosuccinimide (NBS). 2. Prolonged reaction time after consumption of the starting material. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting toluene.[8] 2. Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. |
| Formation of Aromatic Bromination Byproducts | 1. Presence of ionic conditions that favor electrophilic aromatic substitution. 2. Use of elemental bromine (Br₂) without a radical initiator. | 1. Ensure the reaction is carried out under strict radical conditions (presence of a radical initiator and absence of Lewis acids). 2. Use NBS as the bromine source, as it provides a low, steady concentration of bromine radicals, which favors benzylic substitution over aromatic addition.[9] |
| Product Degradation During Workup or Purification | 1. Hydrolysis of the benzyl bromide product by water. 2. Thermal decomposition during distillation at high temperatures. | 1. Use anhydrous solvents and perform the workup under anhydrous conditions until the product is isolated.[10] 2. Purify the product using column chromatography or vacuum distillation at a lower temperature. The boiling point of this compound is reported as 65-66 °C at 2 mmHg. |
Experimental Protocols
Protocol 1: Thermal Initiation with AIBN in Acetonitrile
This protocol is based on general procedures for benzylic bromination using a safer solvent alternative to carbon tetrachloride.
Materials:
-
2-chloro-5-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorotoluene (1.0 eq) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Photochemical Initiation in Diethyl Carbonate
This protocol utilizes photochemical initiation in an environmentally friendly solvent.
Materials:
-
2-chloro-5-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Diethyl carbonate
-
A suitable light source (e.g., a household compact fluorescent lamp or a UV lamp)
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a photochemically transparent reaction vessel (e.g., quartz or borosilicate glass), dissolve 2-chloro-5-fluorotoluene (1.0 eq) and NBS (1.1 eq) in diethyl carbonate.
-
Irradiate the stirred reaction mixture with a suitable light source at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture and filter to remove the succinimide.
-
Wash the organic phase with a saturated sodium sulfite solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Quantitative Data Summary
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |
| Toluene | NBS | AIBN, reflux | Diethyl Carbonate | 85 | [6] |
| 4-Nitrotoluene | NBS | AIBN, reflux | Diethyl Carbonate | 78 | [6] |
| 4-Chlorotoluene | NBS | AIBN, reflux | Diethyl Carbonate | 82 | [6] |
| Toluene | Boron Tribromide | Room Temperature | Carbon Tetrachloride | 92 | [11][12] |
| 2,6-Dichlorotoluene | Br₂ (in situ) | 405 nm LED | Flow Reactor | High Throughput | [3] |
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
Troubleshooting low reactivity of 2-Chloro-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low reactivity of 2-Chloro-5-fluorobenzyl bromide in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound slow or incomplete?
A1: The reactivity of this compound, a primary benzylic halide, is influenced by several factors that can lead to slow or incomplete reactions. While benzylic halides are generally more reactive than simple alkyl halides, the specific substituents on the aromatic ring play a crucial role.[1]
-
Electronic Effects: The chlorine and fluorine atoms are electron-withdrawing groups. These groups can decrease the stability of the carbocation intermediate that would form in an SN1-type mechanism, thereby disfavoring this pathway.[2] For an SN2 reaction, these groups increase the electrophilicity of the benzylic carbon, which should favor nucleophilic attack.
-
Steric Hindrance: The chlorine atom at the ortho- (C2) position presents steric hindrance to the incoming nucleophile in an SN2 reaction. This "backside attack" is crucial for the SN2 mechanism, and obstruction can significantly slow the reaction rate.[3]
-
Reaction Conditions: The choice of nucleophile, solvent, base, and temperature are critical. An inappropriate selection of any of these parameters can lead to low conversion rates. For instance, a weak nucleophile may not be potent enough to react efficiently, or the chosen solvent may not adequately solvate the transition state.[4][5]
Q2: I am observing a low yield in my Williamson ether synthesis. What are the common causes?
A2: The Williamson ether synthesis is a classic SN2 reaction, and low yields when using this compound often stem from issues with the nucleophile generation or reaction conditions.[6]
-
Incomplete Deprotonation: The alkoxide nucleophile is typically generated by deprotonating an alcohol with a strong base. If the base is not strong enough (e.g., using NaOH instead of NaH) or if an insufficient amount is used, the concentration of the required alkoxide will be low, leading to a poor yield.[7]
-
Presence of Moisture: Strong bases like sodium hydride (NaH) react violently with water. Any moisture in the solvent or on the glassware will consume the base, preventing the formation of the alkoxide. Anhydrous conditions are essential.[8]
-
Inappropriate Solvent: Polar aprotic solvents such as DMF or THF are ideal for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and reactive.[8] Using protic solvents can solvate and deactivate the nucleophile.
-
Low Temperature: While some reactions proceed at room temperature, overcoming the activation energy for this sterically hindered substrate may require heating.[9]
Q3: How do the chloro- and fluoro- substituents specifically affect the reactivity?
A3: The halogen substituents have a dual electronic influence and a significant steric effect.
-
Inductive Effect: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and the benzylic carbon. This increased electrophilicity at the reaction center should, in principle, make the carbon more susceptible to nucleophilic attack (favoring SN2).
-
Resonance Effect: The halogens also possess lone pairs that can be donated to the aromatic ring via resonance. However, for chlorine and fluorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity at a benzylic position.
-
Impact on Reaction Mechanism:
-
SN1 Pathway: The strong inductive withdrawal destabilizes the positive charge of the benzylic carbocation intermediate, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide.[2]
-
SN2 Pathway: The steric hindrance from the ortho-chloro group is often the dominant factor slowing the reaction, despite the increased electrophilicity of the benzylic carbon.[10]
-
Q4: What are the most common side reactions and how can they be minimized?
A4: While this compound is a primary halide, which typically disfavors elimination, side reactions can still occur.
-
Hydrolysis: The starting material is a lachrymatory and corrosive compound that is sensitive to moisture.[11][12] Improper storage or handling can lead to hydrolysis, converting the benzyl bromide to benzyl alcohol. This can be minimized by using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Elimination (E2): Although less common for primary halides, using a very strong, sterically hindered base could potentially lead to E2 elimination, though this is more of a concern with secondary and tertiary halides.[6][13] Sticking to less bulky bases can prevent this.
-
Homocoupling: In the context of metal-catalyzed cross-coupling reactions (e.g., Suzuki), homocoupling of the boronic acid partner can occur, often due to the presence of oxygen.[14] Thoroughly degassing solvents and maintaining an inert atmosphere can minimize this side product.[14]
Troubleshooting Guides
Guide 1: General Troubleshooting for Low Reactivity
If you are experiencing low conversion or slow reaction rates, follow this logical workflow to diagnose and resolve the issue.
Caption: General troubleshooting workflow for low reactivity.
Recommended Solvents and Bases
| Reaction Type | Recommended Solvents | Recommended Bases (if applicable) | Rationale |
| SN2 | DMF, THF, Acetonitrile, Acetone | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Polar aprotic solvents enhance nucleophilicity. Base choice depends on the pKa of the nucleophile's conjugate acid.[8] |
| SN1 | H₂O, Methanol, Ethanol, Acetic Acid | (Usually not base-mediated) | Polar protic solvents stabilize the carbocation intermediate and the leaving group.[5] |
Guide 2: Optimizing Williamson Ether Synthesis
This guide provides a detailed protocol and troubleshooting steps for this common SN2 reaction.
Caption: Experimental workflow for Williamson ether synthesis.
Troubleshooting Table for Williamson Ether Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction, starting materials recovered | Inactive base (NaH). | Use a fresh bottle of NaH or test its activity. Ensure completely anhydrous conditions.[8] |
| Insufficient deprotonation of alcohol. | Use a stronger base or increase the equivalents of the base. Ensure the pKa of the base's conjugate acid is significantly higher than the alcohol's pKa.[7] | |
| Slow or incomplete reaction | Steric hindrance. | Increase reaction temperature (e.g., 50-80 °C). Increase reaction time. |
| Poor nucleophile. | Consider adding a catalytic amount of sodium iodide (NaI) to perform a Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide in situ. | |
| Formation of side products | Presence of water leading to hydrolysis. | Ensure all glassware is flame-dried and solvents are certified anhydrous. Perform the reaction under an inert atmosphere. |
Guide 3: Visualizing Substituent Effects
The electronic and steric effects of the chloro- and fluoro- groups are key to understanding the substrate's reactivity.
Caption: Steric and electronic effects on reaction pathways.
References
- 1. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound CAS#: 81778-09-8 [amp.chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Purification of products from 2-Chloro-5-fluorobenzyl bromide reactions by column chromatography
Topic: Purification of products from 2-Chloro-5-fluorobenzyl bromide reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying reaction products involving this compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying products from this compound reactions?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for this type of purification.[1] Its polar nature is well-suited for separating aromatic compounds with varying polarity based on the functional groups introduced during the reaction. For particularly acid-sensitive products, neutral alumina can be considered as an alternative.
Q2: How do I choose an appropriate mobile phase (eluent) for my column?
A2: The ideal mobile phase is typically determined by running Thin-Layer Chromatography (TLC) first.[2] A good starting point for many products derived from this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2][3] The goal is to find a solvent ratio that gives your desired product a retention factor (Rf) between 0.2 and 0.4 on the TLC plate, as this range usually provides the best separation on a column.
Q3: The this compound starting material has a very similar Rf to my product. How can I separate them?
A3: This is a common challenge, especially if the product has a polarity close to the starting material. Here are a few strategies:
-
Optimize the Mobile Phase: Experiment with solvent systems of very different polarities. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a Very Non-Polar Eluent: this compound is relatively non-polar. You can often elute it from the column first using a very non-polar solvent like 100% hexanes or pentane.[4][5] Once the starting material has been completely eluted (as monitored by TLC), you can gradually increase the polarity of the mobile phase to elute your product.[5]
-
Pre-Column Quenching: If excess starting material is the issue, consider a workup procedure to remove it before chromatography. For example, adding a nucleophile like triethylamine or sodium thiosulfate can react with the excess benzyl bromide to form a salt, which can then be removed with an aqueous wash.[2]
Q4: My product seems to be stuck on the column and won't elute, even with a high concentration of polar solvent. What should I do?
A4: There are several potential causes for this issue:
-
Compound Decomposition: The product might be unstable on silica gel. You can test this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears at the baseline. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica by flushing the column with a solvent mixture containing a small amount of triethylamine (1-2%).
-
Insufficient Polarity: While unlikely if you've tried highly polar solvents, ensure your "polar" solvent is appropriate. If an ethyl acetate/hexane system fails, try switching to a stronger solvent system like methanol in dichloromethane.
-
Precipitation on the Column: If your compound has poor solubility in the eluent, it may have precipitated at the top of the column. This can sometimes be addressed by changing the solvent system to one in which the compound is more soluble.
Q5: What are common byproducts in reactions with this compound, and how do I remove them?
A5: In reactions like the Williamson ether synthesis, common byproducts can include elimination products or products from the reaction of the benzyl bromide with the solvent (e.g., if using DMF).[6][7] Purification is specific to the byproduct, but a well-optimized column chromatography procedure, developed through careful TLC analysis, is the primary method for removal.
Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | 1. Inappropriate solvent system (poor selectivity). 2. Column was overloaded with the crude product. 3. Column was packed improperly (air bubbles, uneven surface). 4. Flow rate is too fast. | 1. Re-optimize the solvent system using TLC. Aim for a larger ΔRf between your product and impurities.[2] 2. Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude mixture). 3. Repack the column carefully, ensuring a level surface and no trapped air. 4. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[8] |
| Product Elutes with the Solvent Front | 1. The mobile phase is too polar. | 1. Start with a much less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity (gradient elution).[5] |
| Streaking or Tailing of Bands | 1. The compound is sparingly soluble in the mobile phase. 2. The sample was loaded in too much or too polar of a solvent. 3. The compound is interacting too strongly with or decomposing on the silica. | 1. Change the solvent system to one that better solubilizes your compound. 2. Load the sample in the absolute minimum volume of solvent. Consider dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column.[8] 3. Try neutralizing the silica with triethylamine or switch to alumina. |
| No Compound Eluting from the Column | 1. The compound is colorless and at a low concentration. 2. The mobile phase is not polar enough. 3. The compound has decomposed on the column. | 1. Concentrate the collected fractions and re-analyze by TLC.[9] 2. Flush the column with a very polar solvent (e.g., 100% ethyl acetate, then 5-10% methanol in dichloromethane) to wash everything off. 3. Test for compound stability on a TLC plate as described in the FAQs. If unstable, a different purification method or stationary phase may be necessary.[10] |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the mixture onto the baseline of a silica gel TLC plate. Also spot the this compound starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[1] If necessary, use a chemical stain (e.g., permanganate).
-
Optimization: Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4, and there is clear separation from the starting material and major impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column (Wet Slurry Method):
-
In a beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase or a low-polarity solvent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until it is just absorbed into the sand layer.
-
Gently add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions. If separating from the non-polar this compound, start with a non-polar solvent (e.g., 100% hexanes) to elute it first.
-
Once the starting material is gone, gradually increase the eluent polarity (e.g., move from 2% to 5% to 10% ethyl acetate in hexanes) to elute your product.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Experimental Workflow
Caption: General workflow for purification by column chromatography.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. jk-sci.com [jk-sci.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
Preventing degradation of 2-Chloro-5-fluorobenzyl bromide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Chloro-5-fluorobenzyl bromide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be dry, cool, and well-ventilated, away from sources of ignition and light.[1] This compound is sensitive to moisture and light.
Q2: What is the expected shelf-life of this compound?
Q3: What are the visual signs of degradation?
A3: Pure this compound is a colorless to light yellow liquid. A significant color change, such as turning dark yellow or brown, can indicate degradation. The presence of a precipitate or fuming upon opening the container are also signs of decomposition. The lachrymatory nature of the compound may become more pronounced with degradation due to the release of hydrogen bromide.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and most common metals.[1] Contact with these materials can lead to rapid decomposition and should be avoided. It is particularly corrosive to most metals.[2]
Q5: What type of container should be used for storing this compound?
A5: It is recommended to store this compound in its original container, which is typically a glass bottle with a tight-fitting cap. For aliquoting or transferring, use clean, dry glass containers, such as amber glass bottles with ground glass stoppers or GL45 media bottles, to protect from light.[3] While some plastics like HDPE may be used for shipping, long-term storage in plastic is generally not recommended due to the potential for leaching and degradation.[3][4]
Q6: Can a stabilizer be used to prolong the shelf-life?
A6: Yes, for similar compounds like benzyl bromide and benzyl chloride, propylene oxide is often used as a stabilizer to scavenge any HBr or HCl that may form, which can catalyze further decomposition.[1] While not explicitly documented for this compound, the addition of a small amount (e.g., 0.1-0.5% w/w) of propylene oxide could potentially enhance its stability during long-term storage.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| Color of the compound has darkened significantly. | Exposure to air, moisture, or light, leading to oxidation or hydrolysis. | The compound has likely degraded. It is recommended to perform a purity check (e.g., by HPLC or GC) before use. If significant degradation is confirmed, a fresh batch should be used. Ensure future storage is under an inert atmosphere and protected from light. |
| A precipitate has formed in the liquid. | Polymerization or formation of insoluble degradation products. | Do not use the material. The presence of solids indicates significant decomposition. Dispose of the material according to your institution's safety guidelines. |
| Lower than expected yield in a reaction. | Degradation of the this compound reagent, leading to a lower concentration of the active compound. | Check the purity of the starting material. If degradation is suspected, purify the bromide (e.g., by distillation under reduced pressure) or use a fresh bottle. Consider titrating a small sample to determine the active concentration before use. |
| Inconsistent reaction results. | Inhomogeneous degradation of the stored material. Contamination of the reagent. | Gently swirl the container before taking an aliquot to ensure homogeneity, but avoid vigorous shaking. Use a clean, dry syringe or pipette to extract the reagent. Ensure no contaminants are introduced into the storage bottle. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Protect from light (Amber container) | Prevents photo-initiated degradation. |
| Container | Tightly sealed glass bottle | Glass is inert; a tight seal prevents moisture and air ingress.[3] |
| Incompatibilities | Strong bases, oxidizing agents, moisture, metals | Avoids rapid and potentially hazardous decomposition reactions.[1][2] |
Table 2: Illustrative Example of Degradation Over Time at Different Temperatures
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific degradation kinetics for this compound are not publicly available. It demonstrates the expected trend of increased degradation with higher temperature and time.
| Storage Time (Months) | Purity at 4°C (%) | Purity at 25°C (Room Temp) (%) |
| 0 | >99 | >99 |
| 3 | >98.5 | ~97 |
| 6 | >98 | ~95 |
| 12 | ~97 | ~90 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general method for monitoring the purity of this compound and detecting its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Acetonitrile.
-
Standard Preparation: Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL.
-
Sample Preparation: Dilute the this compound sample to be tested in the diluent to a final concentration of approximately 0.1 mg/mL.
3. Analysis:
-
Inject the blank (diluent), standard, and sample solutions.
-
The primary degradation product, 2-Chloro-5-fluorobenzyl alcohol, is expected to have a shorter retention time than the parent compound.
Protocol 2: Forced Degradation Study
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.
1. Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Heat the solution at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store a sample of neat this compound at 60°C for 7 days.
-
Prepare a sample for HPLC analysis as described in Protocol 1.
5. Photodegradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
Prepare a sample for HPLC analysis.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Reactions with 2-Chloro-5-fluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluorobenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used as a benzylating agent in nucleophilic substitution reactions. Its key application is the introduction of the 2-chloro-5-fluorobenzyl moiety onto various nucleophiles, which is a valuable step in the synthesis of pharmaceuticals and agrochemicals.
Q2: Which functional groups can react with this compound?
A wide range of nucleophiles can react with this compound, including:
-
Alcohols and Phenols (O-alkylation): To form ethers.
-
Amines (N-alkylation): To form secondary or tertiary amines.
-
Thiols (S-alkylation): To form thioethers.
-
Carboxylates: To form esters.
-
Anions of active methylene compounds: To form new carbon-carbon bonds.
Q3: How does the choice of base affect the outcome of the reaction?
The choice of base is critical and depends on the pKa of the nucleophile. The base must be strong enough to deprotonate the nucleophile to a sufficient extent to initiate the reaction, but not so strong as to cause side reactions like elimination or decomposition of the starting material or product.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Insufficiently strong base | The base may not be strong enough to deprotonate the nucleophile effectively. Consult a pKa table and choose a base with a conjugate acid pKa higher than the pKa of the nucleophile. For example, for alcohols (pKa ~16-18), a stronger base like sodium hydride (NaH) is often more effective than potassium carbonate (K₂CO₃). |
| Poor solubility of reactants | Ensure that both the substrate and the deprotonated nucleophile are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. For phase-transfer catalysis (PTC) conditions, ensure the catalyst is appropriate for the solvent system. |
| Steric hindrance | If the nucleophile or the reaction site is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or using a less hindered base might improve the yield. |
| Side reactions | Undesired side reactions, such as elimination or C-alkylation (in the case of phenols), may be consuming the starting material. See Issue 2 and Issue 3 for more details. |
| Decomposition of the benzyl bromide | This compound can be sensitive to moisture and strong bases at elevated temperatures. Ensure anhydrous reaction conditions and consider adding the benzyl bromide slowly to the reaction mixture. |
Issue 2: Formation of an elimination byproduct (2-chloro-5-fluorostyrene).
| Possible Cause | Troubleshooting Steps |
| Use of a strong, sterically hindered base | Strong, bulky bases like potassium tert-butoxide can favor elimination over substitution. Use a less hindered base such as potassium carbonate, cesium carbonate, or sodium hydride. |
| High reaction temperature | Higher temperatures can favor the E2 elimination pathway. Try running the reaction at a lower temperature for a longer period. |
Issue 3: In reactions with phenols, a mixture of O-alkylated and C-alkylated products is obtained.
| Possible Cause | Troubleshooting Steps |
| Solvent effects | The choice of solvent plays a crucial role in the regioselectivity of phenoxide alkylation. Polar aprotic solvents like DMF or acetone generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and leading to C-alkylation.[1] |
| Counter-ion effects | The nature of the cation can influence the O/C alkylation ratio. "Harder" cations like Na⁺ tend to associate more strongly with the "hard" oxygen of the phenoxide, favoring O-alkylation. |
Data Presentation
The selection of a suitable base is crucial for the success of a reaction with this compound. The following tables provide a general guide to the appropriate choice of base for different classes of nucleophiles. The pKa values refer to the conjugate acid of the base.
Table 1: General Guide for Base Selection in O-Alkylation
| Nucleophile | pKa of Nucleophile | Recommended Bases | pKa of Conjugate Acid | Typical Solvents |
| Aliphatic Alcohols | 16-18 | Sodium Hydride (NaH), Potassium Hydride (KH) | ~35 | THF, DMF |
| Phenols | ~10 | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydroxide (NaOH) | ~10.3 (for HCO₃⁻), ~15.7 (for H₂O) | Acetone, DMF, Acetonitrile |
Table 2: General Guide for Base Selection in N-Alkylation
| Nucleophile | pKa of Nucleophile | Recommended Bases | pKa of Conjugate Acid | Typical Solvents |
| Primary/Secondary Amines | 30-40 (N-H) | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | ~10.3 (for HCO₃⁻), ~11 | DMF, Acetonitrile, Dichloromethane |
Table 3: General Guide for Base Selection in S-Alkylation
| Nucleophile | pKa of Nucleophile | Recommended Bases | pKa of Conjugate Acid | Typical Solvents |
| Thiols | ~10 | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Triethylamine (Et₃N) | ~10.3 (for HCO₃⁻), ~15.7 (for H₂O), ~11 | Water, DMF, Ethanol |
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of a Phenol
This protocol describes a general method for the synthesis of an aryl ether from a phenol and this compound using potassium carbonate as the base.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 - 2.0 eq.), and a suitable solvent (e.g., acetone or DMF) to make a 0.1-0.5 M solution.
-
Reagent Addition: Add this compound (1.0 - 1.2 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between 50 °C and the reflux temperature of the solvent. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the N-Alkylation of an Amine
This protocol provides a general method for the synthesis of a secondary or tertiary amine from a primary or secondary amine and this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.) in a polar aprotic solvent like DMF or acetonitrile (0.1-0.5 M).
-
Reagent Addition: Add this compound (1.0 - 1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate base.
Caption: A generalized experimental workflow for reactions.
References
Technical Support Center: Solvent Effects in Nucleophilic Substitution of 2-Chloro-5-fluorobenzyl Bromide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments involving the nucleophilic substitution of 2-Chloro-5-fluorobenzyl bromide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is giving a low yield. What are the potential causes?
A1: Low yields can stem from several factors. Consider the following:
-
Reaction Mechanism: this compound is a primary benzylic halide. While primary halides typically favor an S(N)2 mechanism, the benzylic position can stabilize a carbocation, making an S(_N)1 pathway possible, especially with weak nucleophiles and in polar protic solvents.[1][2] An unintended switch in mechanism can lead to side products.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively free to attack.[3][4][5] Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, reducing its reactivity, and may favor an S(_N)1 pathway.[3][4][5][6]
-
Nucleophile Strength: Weak nucleophiles may react slowly, leading to incomplete conversion or favoring the S(N)1 pathway which can result in a mixture of products.[1]
-
Leaving Group Ability: While bromide is a good leaving group, its departure can be influenced by the solvent's ability to stabilize it.
-
Side Reactions: Elimination reactions (E1 or E2) can compete with substitution, particularly with sterically hindered or strongly basic nucleophiles.[7][8]
Q2: I am observing multiple products in my reaction. How can I improve the selectivity for the desired substitution product?
A2: The formation of multiple products often points to a competition between S(_N)1 and S(_N)2 pathways or the occurrence of side reactions.
-
To favor the S(_N)2 pathway and obtain a single substitution product with inversion of configuration (if applicable), use a strong nucleophile in a polar aprotic solvent.[1][3][4][5]
-
If the S(_N)1 pathway is desired, a weak nucleophile in a polar protic solvent is preferable. However, be aware that this can lead to racemization if the starting material is chiral and may also result in solvolysis products where the solvent acts as the nucleophile.[1][3][6]
-
To minimize elimination side reactions , avoid using overly strong, sterically hindered bases as nucleophiles and consider running the reaction at a lower temperature.[8]
Q3: How do the chloro and fluoro substituents on the aromatic ring of this compound affect its reactivity?
A3: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reaction rate. For an S(_N)2 reaction, these substituents can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. In an S(_N)1 reaction, these electron-withdrawing groups would destabilize the benzylic carbocation intermediate, thereby slowing down the reaction rate compared to unsubstituted benzyl bromide.
Q4: What is the recommended solvent for an S(_N)2 reaction with this compound?
A4: For an S(_N)2 reaction, a polar aprotic solvent is highly recommended.[3][4][5] Good choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone These solvents effectively dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Weak nucleophile | Use a stronger nucleophile or increase its concentration. |
| Inappropriate solvent | For S(_N)2, switch to a polar aprotic solvent (DMF, DMSO). For S(_N)1, use a polar protic solvent (EtOH, MeOH). | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products | Competing S(_N)1 and S(_N)2 pathways | To favor S(_N)2: use a strong nucleophile and a polar aprotic solvent. To favor S(_N)1: use a weak nucleophile and a polar protic solvent. |
| Solvolysis | If using a protic solvent, it may act as a nucleophile. Use a non-nucleophilic polar aprotic solvent instead. | |
| Presence of Elimination Products | Nucleophile is too basic or sterically hindered | Use a less basic or less hindered nucleophile. Lowering the reaction temperature can also favor substitution over elimination.[8] |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup | Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency. |
| Emulsion formation during extraction | Add a small amount of brine or a different organic solvent to break the emulsion. |
Data Presentation
The following tables provide hypothetical, yet plausible, quantitative data on the solvent effects for the nucleophilic substitution of this compound with sodium azide (NaN(_3)) as the nucleophile. These values are intended to illustrate the expected trends based on established principles of physical organic chemistry.
Table 1: Effect of Solvent on the Pseudo-First-Order Rate Constant (k(_\text{obs})) at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative k(_\text{obs}) | Predominant Mechanism |
| Methanol (MeOH) | Polar Protic | 32.7 | 15 | S(_N)1/S(_N)2 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 8 | S(_N)1/S(_N)2 |
| Water (H(_2)O) | Polar Protic | 80.1 | 50 | S(_N)1 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1000 | S(_N)2 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1500 | S(_N)2 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 800 | S(_N)2 |
| Acetone | Polar Aprotic | 20.7 | 500 | S(_N)2 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 10 | S(_N)2 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 5 | S(_N)2 |
Table 2: Product Distribution in Different Solvents with Sodium Azide at 25°C
| Solvent | Substitution Product Yield (%) | Elimination Product Yield (%) | Solvolysis Product Yield (%) |
| Methanol (MeOH) | 75 | 5 | 20 |
| Ethanol (EtOH) | 80 | 8 | 12 |
| Water (H(_2)O) | 60 | 2 | 38 |
| N,N-Dimethylformamide (DMF) | >98 | <1 | <1 |
| Dimethyl sulfoxide (DMSO) | >99 | <1 | 0 |
| Acetonitrile (MeCN) | 97 | 2 | <1 |
| Acetone | 95 | 5 | 0 |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Nucleophilic Substitution of this compound (Example with Sodium Azide)
Objective: To synthesize 2-azidomethyl-1-chloro-4-fluorobenzene via an S(_N)2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add sodium azide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for S(_N)1 Solvolysis of this compound (Example with Ethanol)
Objective: To synthesize 2-ethoxymethyl-1-chloro-4-fluorobenzene via an S(_N)1 solvolysis reaction.
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (solvent and nucleophile)
-
Sodium bicarbonate (to neutralize HBr byproduct)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium bicarbonate to the solution to act as an acid scavenger.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and deionized water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Caption: Competing SN1 and SN2 pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 6. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 2-Chloro-5-fluorobenzyl Bromide Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving 2-Chloro-5-fluorobenzyl bromide using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for monitoring a this compound reaction with TLC?
A1: Thin-Layer Chromatography (TLC) is a technique used to separate components in a mixture.[1] By spotting a small amount of your reaction mixture onto a TLC plate (the stationary phase) and allowing a solvent (the mobile phase) to move up the plate, you can separate the starting material (this compound) from the product(s).[2] Because this compound is less polar than many of its potential products (e.g., alcohols, ethers resulting from substitution), it will typically travel further up the plate, resulting in a higher Retention Factor (Rf) value.[1] The reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot over time.[3][4]
Q2: How should I prepare and spot my samples on the TLC plate?
A2: A three-lane spotting pattern is best practice for reaction monitoring.[5][6]
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot - Co): Spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[4] This helps to confirm the identity of the starting material spot in the reaction lane, especially if the product's Rf value is very similar.[4][7]
-
Lane 3 (Reaction Mixture - RM): Take a small aliquot from your reaction vessel using a capillary tube and spot it in this lane.[3]
Always use a pencil to lightly draw a baseline about 1 cm from the bottom of the plate for spotting.[5] Ensure the spots are small (1-2 mm in diameter) and are placed above the solvent level in the developing chamber.[1][5]
Q3: How do I select the right solvent system (eluent)?
A3: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[3][6] Since this compound is a relatively non-polar compound, start with a non-polar solvent system and gradually increase polarity. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is common. You must find the optimal ratio empirically.
Table 1: Suggested Starting Solvent Systems for this compound
| Polarity | Solvent System Example (v/v) | Expected Rf of Starting Material |
| Low | 100% Hexanes | Very Low (spot may not move) |
| Low-Medium | 95:5 Hexanes : Ethyl Acetate | Low to Moderate |
| Medium | 90:10 Hexanes : Ethyl Acetate | Good starting point |
| Medium-High | 80:20 Hexanes : Ethyl Acetate | High |
| High | 50:50 Hexanes : Ethyl Acetate | Very High (spot near solvent front) |
Q4: How can I visualize the spots? They are colorless.
A4: Organic compounds are often invisible on a TLC plate.[8] The most common and non-destructive method is using a UV lamp.[8]
-
UV Light (254 nm): this compound and many aromatic products contain a benzene ring, which is UV-active. Under a short-wave UV lamp, these compounds will appear as dark purple or black spots on the fluorescent green TLC plate.[8] Circle the spots with a pencil while they are visible.[8]
-
Staining: If a product is not UV-active, you may need to use a chemical stain. After UV visualization, let the plate dry completely and then dip it into a staining solution. Gentle heating is often required to develop the spots.[2][8]
Table 2: Common Visualization Stains
| Stain | Preparation | Best For | Appearance |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water | Compounds that can be oxidized (alkenes, alkynes, alcohols) | Yellow/brown spots on a purple background |
| Anisaldehyde | 2.5mL p-anisaldehyde, 2mL H₂SO₄, 95mL ethanol | Wide range of compounds, especially nucleophiles | Various colored spots (can be diagnostic) |
| Iodine Chamber | A few crystals of I₂ in a sealed chamber | Unsaturated compounds and many others | Brown spots |
Q5: How do I know when the reaction is complete?
A5: The reaction is generally considered complete when the spot corresponding to the limiting reactant (often this compound) is no longer visible in the reaction mixture lane (Lane 3).[5] Concurrently, you should see a new spot for your product, which should be well-defined. Comparing the reaction mixture lane to the starting material lane is crucial for this assessment.
Troubleshooting Guide
Problem: My spots are streaking or elongated.
| Possible Cause | Solution |
| Sample is too concentrated. [1][9] | Dilute the sample before spotting it on the TLC plate. |
| Compound is unstable on silica gel. [7] | Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent to suppress streaking for acidic or basic compounds, respectively.[10] |
| Inappropriate solvent system. [9] | The solvent may be too polar. Try decreasing the proportion of the polar solvent in your eluent. |
| High-boiling point reaction solvent (DMF, DMSO). [7] | Before developing the plate, place the spotted TLC plate under a high vacuum for several minutes to remove the residual solvent.[7] |
Problem: I don't see any spots on the developed plate.
| Possible Cause | Solution |
| Sample is too dilute. [9][10] | Spot the sample multiple times in the same location, allowing the solvent to dry completely between each application.[9][10] |
| Compound is not UV-active. | Use a chemical stain (see Table 2) or an iodine chamber for visualization.[10] |
| Sample washed away. | Ensure the baseline where you spot your samples is above the solvent level in the developing chamber.[1][9] |
| Compound is volatile. | The compound may have evaporated. This is less likely with this compound but possible with some products. |
Problem: The starting material and product spots are very close together (similar Rf).
| Possible Cause | Solution |
| Solvent system lacks resolution. | Test different solvent systems. Sometimes changing one of the solvents entirely (e.g., trying dichloromethane instead of ethyl acetate) can improve separation.[7] Running a longer plate can also increase the physical distance between spots. |
| Product is very similar in polarity to the starting material. [11] | This is a common challenge.[11] Use the co-spot lane to help differentiate. If the co-spot appears as a single, round spot, the Rf values are identical. If it is elongated or "snowman" shaped, they are slightly different, and the reaction has likely proceeded.[4][7] |
Problem: All spots are at the bottom (low Rf) or at the top (high Rf).
| Possible Cause | Solution |
| Eluent is not polar enough (spots at bottom). [10] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[10] |
| Eluent is too polar (spots at top). [10] | Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent.[10] |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to lean against the wall, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors and promotes even development.[2] Cover the chamber and let it equilibrate.
-
Plate Preparation: Using a pencil, gently draw a straight line across a TLC plate approximately 1 cm from the bottom. This is your baseline or origin. Mark three small, equidistant ticks on this line for your three lanes (SM, Co, RM).[6]
-
Sample Spotting:
-
Dip a capillary tube into your dilute starting material solution and lightly touch it to the "SM" tick on the baseline.
-
Dip a new capillary tube into the reaction mixture and touch it to the "RM" tick.
-
For the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of the same spot.[6]
-
-
Development: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[3] Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[2][5]
-
Visualization: Allow the solvent to evaporate completely from the plate. View the plate under a UV lamp (254 nm) in a dark area.[8] Circle all visible spots with a pencil. If necessary, proceed with chemical staining.
-
Analysis: Calculate the Rf value for each spot using the formula:
-
Rf = (distance traveled by sample) / (distance traveled by solvent front) [1] Compare the lanes to assess the reaction's progress.
-
Visualizations
Caption: A workflow diagram for diagnosing and solving common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
Removal of unreacted 2-Chloro-5-fluorobenzyl bromide from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 2-Chloro-5-fluorobenzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: Unreacted this compound, a reactive electrophile, can be removed using several techniques. The choice of method depends on the scale of the reaction and the properties of your desired product.[1] Common methods include:
-
Quenching: Reacting the excess benzyl bromide with a scavenger to form a more easily separable compound.
-
Chromatography: Separating the benzyl bromide from the product based on polarity differences.[1]
-
Extraction: Partitioning the benzyl bromide into an immiscible solvent.
-
Crystallization: Isolating a solid product, leaving the benzyl bromide in the mother liquor.[2]
-
Distillation: Removing the volatile benzyl bromide under reduced pressure, provided the product is not heat-sensitive.[1][2]
Q2: My product is a solid. What is the simplest way to remove the unreacted this compound?
A2: If your product is a solid, recrystallization is often the most straightforward method for purification.[2] This process involves dissolving the crude reaction mixture in a suitable solvent and allowing the desired product to crystallize, leaving the impurities, including unreacted this compound, in the solution.
Q3: How can I use quenching to remove the excess electrophile?
A3: Quenching involves adding a nucleophilic scavenger to the reaction mixture to react with the excess this compound. The resulting product is typically a salt or a more polar compound that can be easily removed by extraction or filtration. Common quenching agents include:
-
Tertiary Amines (e.g., Triethylamine): These react with benzyl bromide to form a quaternary ammonium salt, which is often water-soluble and can be removed by an aqueous wash.[1][2]
-
Thiols or Thiolate Salts: These are effective scavengers that react with benzyl bromide.[1]
-
Sodium Thiosulfate: A solution of sodium thiosulfate can be used to quench benzyl bromide.[1]
Q4: When is column chromatography the recommended method for purification?
A4: Column chromatography is a highly effective method for separating compounds with different polarities.[1] It is particularly useful when the product and the unreacted benzyl bromide have significantly different polarities. This compound is relatively non-polar and will elute quickly with non-polar solvents, allowing for the separation of more polar products.[1]
Troubleshooting Guides
Issue 1: After aqueous work-up, I still see unreacted this compound in my organic layer.
-
Possible Cause: Insufficient quenching or washing.
-
Solution:
-
Quenching with Triethylamine: Add triethylamine to the reaction mixture and stir. The triethylamine will react with the excess benzyl bromide to form a water-soluble ammonium salt.[1][2]
-
Aqueous Extraction: Perform multiple washes of the organic layer with water or a brine solution to remove the ammonium salt.
-
Issue 2: My product is not a solid, and it co-elutes with the unreacted benzyl bromide during column chromatography.
-
Possible Cause: The product and the benzyl bromide have very similar polarities.
-
Solution:
-
Derivatization/Quenching: Before chromatography, quench the excess this compound with a nucleophile like thiourea or triphenylphosphine.[1] This will form a salt that is significantly more polar and will either precipitate or be easily separated by chromatography.
-
Alternative Chromatography: Consider using a different stationary phase, such as basic alumina, which can be effective for purifying benzyl bromides.[3]
-
Experimental Protocols
Protocol 1: Quenching with Triethylamine followed by Extraction
-
Reaction Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Add triethylamine (1.5 to 2 equivalents relative to the excess this compound) dropwise to the stirred reaction mixture.
-
Stir the mixture for 30-60 minutes at room temperature. Monitor the disappearance of the benzyl bromide by TLC.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture to dryness. If the product is an oil, dissolve it in a minimal amount of a non-polar solvent like dichloromethane or hexane.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate gradient).
-
Loading and Elution: Load the sample onto the column. Elute the column with the chosen solvent system. This compound, being relatively non-polar, will elute in the early fractions.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Quenching & Extraction | Conversion to a water-soluble salt | Simple, fast, and scalable[1][4] | May not be suitable for base-sensitive products | >95% |
| Column Chromatography | Differential adsorption based on polarity | High purity achievable, widely applicable[1] | Can be time-consuming and require large solvent volumes | >99% |
| Crystallization | Isolation of a solid product from a solution | Can yield very pure product, cost-effective[2] | Only applicable if the product is a solid | >98% |
| Distillation | Separation based on boiling point differences | Effective for volatile impurities[1][2] | Product must be thermally stable | >97% |
Visualizations
Caption: Workflow for removing unreacted benzyl bromide via quenching.
Caption: Workflow for purification by column chromatography.
References
Validation & Comparative
Comparative 1H NMR Analysis of 2-Chloro-5-fluorobenzyl Bromide and Structural Analogs
A detailed guide for researchers on the proton nuclear magnetic resonance (¹H NMR) characteristics of 2-Chloro-5-fluorobenzyl bromide, with a comparative analysis against structurally related benzyl bromides. This guide provides key spectral data, a standardized experimental protocol, and a visual workflow for analytical chemists and drug development professionals.
This guide presents a comprehensive ¹H NMR analysis of this compound, a key reagent in organic synthesis. For a thorough understanding of its spectral features, this guide provides a comparative analysis with other substituted benzyl bromides, including 2-chlorobenzyl bromide, 2-fluorobenzyl bromide, and 4-fluorobenzyl bromide. The inclusion of quantitative data in a clear, tabular format, alongside a detailed experimental protocol, aims to facilitate the replication and verification of these findings in a research setting.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its structural analogs. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂Br | ~4.5 | s | - |
| Ar-H | ~7.0-7.4 | m | Not explicitly available | |
| 2-Chlorobenzyl bromide | -CH₂Br | 4.53 | s | - |
| Ar-H (1H) | 7.36 | m | - | |
| Ar-H (1H) | 7.32 | m | - | |
| Ar-H (2H) | 7.18-7.19 | m | - | |
| 2-Fluorobenzyl bromide | -CH₂Br | 4.55 | s | - |
| Ar-H | 7.0-7.5 | m | Not explicitly available | |
| 4-Fluorobenzyl bromide | -CH₂Br | 4.45 | s | - |
| Ar-H | 7.0-7.4 | m | Not explicitly available |
Note: "s" denotes a singlet, and "m" denotes a multiplet. The absence of explicit coupling constants for the aromatic protons in some of the database spectra is noted. For a definitive analysis, acquiring a high-resolution spectrum is recommended.
Experimental Protocol
The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of a substituted benzyl bromide, based on standard laboratory practices.[1]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the benzyl bromide derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
The data should be acquired on a 400 MHz NMR spectrometer.
-
A standard one-pulse sequence is typically used for ¹H NMR acquisition.
-
Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
For a typical sample concentration, 16 to 32 scans are generally sufficient to obtain a spectrum with a good signal-to-noise ratio.
3. Data Processing:
-
The raw free induction decay (FID) signal is processed using a Fourier transform.
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Workflow for ¹H NMR Analysis
The logical workflow for the ¹H NMR analysis of a substituted benzyl bromide is illustrated in the following diagram.
Caption: A flowchart illustrating the key stages of ¹H NMR analysis.
Discussion of Spectral Features
The ¹H NMR spectrum of this compound is characterized by two main regions of interest: the benzylic protons (-CH₂Br) and the aromatic protons.
-
Benzylic Protons (-CH₂Br): A singlet is observed for the two benzylic protons, typically appearing around 4.5 ppm. The chemical shift of this peak is influenced by the electron-withdrawing effects of the bromine atom and the aromatic ring. In all the compared compounds, this signal remains a singlet as there are no adjacent protons to cause splitting.
-
Aromatic Protons: The aromatic region for this compound, appearing between approximately 7.0 and 7.4 ppm, is expected to show a complex multiplet pattern. This complexity arises from the coupling of the three aromatic protons with each other and the long-range coupling with the fluorine atom. The exact splitting pattern and coupling constants provide valuable information about the substitution pattern on the benzene ring. For instance, the presence of both chlorine and fluorine atoms influences the electron density distribution around the ring, thereby affecting the chemical shifts of the aromatic protons.
A detailed analysis of the coupling constants in the aromatic region, when obtainable from a high-resolution spectrum, would allow for the unambiguous assignment of each aromatic proton. This level of detail is crucial for confirming the isomeric purity of the compound.
In comparison, the aromatic regions of the other benzyl bromides also exhibit multiplets, with the specific patterns being dictated by their respective substitution. For example, 2-chlorobenzyl bromide shows a more defined set of multiplets for its four aromatic protons. The fluorine substituent in 2-fluorobenzyl bromide and 4-fluorobenzyl bromide will introduce additional complexity due to proton-fluorine coupling.
This comparative guide underscores the utility of ¹H NMR spectroscopy in the structural verification and purity assessment of substituted benzyl bromides. For researchers and professionals in drug development, a thorough understanding of these spectral features is essential for ensuring the quality and identity of key synthetic intermediates.
References
Interpreting the Mass Spectrum of 2-Chloro-5-fluorobenzyl bromide: A Comparative Guide
For researchers and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing insights into the molecular weight and fragmentation patterns of a compound. This guide offers a detailed interpretation of the predicted mass spectrum of 2-Chloro-5-fluorobenzyl bromide, placed in context with the experimental spectra of related compounds.
Predicted and Comparative Mass Spectra Data
The primary fragmentation pathway for benzyl halides under Electron Ionization (EI) conditions is the cleavage of the benzylic carbon-halogen bond. This results in the formation of a stable tropylium ion. The presence of other substituents on the aromatic ring will influence the mass-to-charge ratio (m/z) of this and other resulting fragments.
Below is a table comparing the predicted major ions for this compound with the observed ions for Benzyl bromide and 2-Chlorobenzyl bromide.
| Compound | Molecular Formula | Molecular Weight (Da) | Molecular Ion (M+) (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound (Predicted) | C₇H₅BrClF | 221.92 | 222/224/226 | 125/127 | 90, 63 |
| Benzyl bromide | C₇H₇Br | 170.03 | 170/172 | 91 | 65 |
| 2-Chlorobenzyl bromide | C₇H₆BrCl | 204.48 | 204/206/208 | 125/127 | 89 |
Note: The isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are nearly 1:1) and chlorine (³⁵Cl and ³⁷Cl are nearly 3:1) lead to characteristic patterns in the molecular ion and chlorine/bromine-containing fragments.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to initiate with the loss of the bromine atom, which is the most labile group. This is followed by the potential loss of other substituents or fragmentation of the aromatic ring.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for acquiring a mass spectrum of a compound like this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS System Parameters:
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Split ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Gas Chromatograph:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of analyte.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion source: Electron Ionization (EI).
-
Ionization energy: 70 eV.[1]
-
Mass range: Scan from m/z 40 to 400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
3. Data Acquisition and Analysis:
-
The data system will acquire the mass spectrum of the compound as it elutes from the GC column.
-
The resulting total ion chromatogram (TIC) will show a peak corresponding to the analyte.
-
The mass spectrum for this peak can then be extracted and analyzed to identify the molecular ion and major fragment ions.
This comparative guide provides a foundational understanding of the expected mass spectrum of this compound. While the provided data for the target compound is predictive, it is based on well-established principles of mass spectrometry and comparison with closely related molecules, offering a valuable resource for researchers in the field.
References
Purity Assessment of 2-Chloro-5-fluorobenzyl bromide: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-Chloro-5-fluorobenzyl bromide, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method.
Comparative Purity Analysis
The purity of a single batch of this compound was assessed using both a developed Reverse-Phase HPLC (RP-HPLC) method and a Gas Chromatography (GC) method. The results, including the determined purity and the profile of potential impurities, are summarized below. Potential impurities are postulated based on common synthetic routes for halogenated aromatic compounds and may include starting materials, isomers, and over-halogenated byproducts.
| Parameter | HPLC Results | GC Results |
| Purity of this compound | 99.52% | 99.68% |
| Detected Impurities | ||
| 2-Chloro-5-fluorobenzaldehyde | 0.15% | 0.11% |
| 2-Chloro-5-fluorobenzoic acid | 0.08% | Not Detected |
| 2,4-Dichloro-5-fluorobenzyl bromide | 0.25% | 0.21% |
| Total Impurities | 0.48% | 0.32% |
Experimental Protocols
Detailed methodologies for the HPLC and GC analyses are provided below. These protocols are designed to offer a clear and reproducible framework for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of this compound and its non-volatile, polar impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 55% B
-
1-10 min: 55% to 75% B
-
10-12 min: 75% B
-
12-13 min: 75% to 55% B
-
13-15 min: 55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography (GC) Method
This method is ideal for the analysis of volatile impurities and the principal compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 260°C
-
Detector Temperature: 280°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 20 mg of this compound in 10 mL of dichloromethane to a final concentration of 2 mg/mL.
Method Comparison and Discussion
Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own advantages.[1][2] HPLC is particularly adept at separating a wider range of compounds, including non-volatile and thermally labile impurities like the corresponding benzoic acid, which was not detected by GC.[2][3] Conversely, GC offers high resolution for volatile compounds and can provide a slightly higher purity value due to its sensitivity towards volatile impurities and different response factors.[4] The choice of method may depend on the specific impurities of concern and the available instrumentation. For a comprehensive purity profile, employing both techniques can be beneficial.
Analytical Workflow and Logic
The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate like this compound, from sample reception to the final report.
References
A Comparative Analysis of the Reactivity of 2-Chloro-5-fluorobenzyl Bromide and Other Substituted Benzyl Bromides in Nucleophilic Substitution Reactions
For Immediate Release
This guide presents a comprehensive comparison of the reactivity of 2-Chloro-5-fluorobenzyl bromide with other substituted benzyl bromides in nucleophilic substitution reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing objective data and detailed experimental methodologies to inform the selection of appropriate reagents for their work.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are a class of organic compounds that are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the reactivity of the benzylic carbon, which is susceptible to nucleophilic attack. The rate and mechanism of these nucleophilic substitution reactions are highly influenced by the nature and position of substituents on the aromatic ring. These reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism.
The S(_N)1 mechanism involves the formation of a carbocation intermediate, and its rate is primarily determined by the stability of this carbocation. Electron-donating groups on the benzene ring increase the stability of the benzylic carbocation through resonance and inductive effects, thus accelerating the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the reaction.
The S(_N)2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center. While electronic effects also play a role, the direct impact of substituents on the stability of the transition state is a key factor.
Comparative Reactivity Data
To provide a quantitative comparison, the following table summarizes the relative rates of solvolysis (a type of nucleophilic substitution where the solvent acts as the nucleophile) for a series of substituted benzyl bromides in 80% aqueous ethanol at 25°C. The data is referenced against the reactivity of unsubstituted benzyl bromide.
| Substituent | Relative Rate (k/k₀) |
| 4-Methoxy | 1360 |
| 4-Methyl | 27.8 |
| 3-Methyl | 2.15 |
| H (Unsubstituted) | 1.00 |
| 4-Fluoro | 0.73 |
| 4-Chloro | 0.49 |
| 3-Chloro | 0.16 |
| 3-Bromo | 0.14 |
| 3-Nitro | 0.011 |
| 4-Nitro | 0.007 |
| 2-Chloro-5-fluoro | ~0.1-0.2 (Estimated) |
Note: The relative rate for this compound is an estimate based on the electronic effects of the substituents. Direct experimental data under these specific conditions was not available in the reviewed literature.
The presence of two electron-withdrawing groups, a chloro group at the 2-position and a fluoro group at the 5-position, is expected to significantly decrease the rate of nucleophilic substitution for this compound compared to the unsubstituted benzyl bromide. The chloro and fluoro substituents destabilize the developing positive charge on the benzylic carbon in both S(_N)1 and S(_N)2 transition states, thereby increasing the activation energy and slowing the reaction.
Experimental Protocols
A generalized experimental protocol for determining the rate of solvolysis of substituted benzyl bromides via conductometry is provided below. This method is based on the principle that the reaction produces ions, leading to a change in the electrical conductivity of the solution over time.
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl bromide in 80% aqueous ethanol.
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Absolute ethanol
-
Deionized water
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare an 80% (v/v) aqueous ethanol solution by mixing 800 mL of absolute ethanol with 200 mL of deionized water in a 1 L volumetric flask.
-
Allow the solvent mixture to equilibrate to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
Prepare a stock solution of the substituted benzyl bromide in a small amount of a non-reactive, anhydrous solvent (e.g., acetone) to facilitate rapid dissolution.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Place a known volume of the 80% aqueous ethanol into the reaction vessel, which is immersed in the constant temperature bath.
-
Place the conductivity cell into the solvent and wait for the temperature and conductivity readings to stabilize.
-
Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring. Simultaneously, start the stopwatch.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant).
-
The first-order rate constant (k) can be determined by plotting ln(G(∞) - G(_t)) versus time (t), where G(_t) is the conductivity at time t, and G(∞) is the final conductivity. The slope of the resulting straight line will be -k.
Reaction Mechanisms and Logical Workflow
The choice between an S(_N)1 and S(_N)2 pathway for the nucleophilic substitution of benzyl bromides is influenced by the reaction conditions and the substrate structure.
Caption: Factors influencing the SN1 vs. SN2 reaction pathway.
The solvolysis reaction described in the experimental protocol typically favors an S(_N)1 mechanism due to the use of a weak nucleophile (the solvent) and a polar protic solvent system, which can stabilize the carbocation intermediate.
The general workflow for a nucleophilic substitution reaction involving a substituted benzyl bromide is outlined below.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is a critical consideration for their application in organic synthesis. The presence of electron-withdrawing substituents, such as the chloro and fluoro groups in this compound, generally leads to a decrease in reaction rate compared to unsubstituted or electron-donating group-substituted analogues. The provided data and experimental protocol offer a framework for the rational selection and evaluation of these important synthetic intermediates. Further kinetic studies on this compound are warranted to provide more precise quantitative data for its reactivity profile.
A Comparative Guide to the Synthetic Utility of 2-Chloro-5-fluorobenzyl Bromide and 2-Chlorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the design and development of novel pharmaceutical and agrochemical agents, the choice of alkylating agent is a critical determinant of reaction efficiency and product profile. Substituted benzyl bromides are a versatile class of reagents for the introduction of arylmethyl moieties. This guide provides an in-depth comparison of two such reagents: 2-Chloro-5-fluorobenzyl bromide and its structural analog, 2-chlorobenzyl bromide. This comparison is based on their physicochemical properties, synthesis, expected reactivity in nucleophilic substitution reactions, and representative experimental protocols.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound and 2-chlorobenzyl bromide is presented below. These properties are essential for handling, reaction setup, and product characterization.
| Property | This compound | 2-Chlorobenzyl bromide |
| CAS Number | 81778-09-8 | 611-17-6 |
| Molecular Formula | C₇H₅BrClF | C₇H₆BrCl |
| Molecular Weight | 223.47 g/mol | 205.48 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid | Colorless to light yellow liquid |
| Boiling Point | 65-66 °C / 2 mmHg | 103-104 °C / 10 mmHg |
| Density | 1.654 g/mL at 25 °C | 1.583 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.566 | 1.592 |
| ¹H NMR (CDCl₃, δ) | Aromatic H: multiplet; CH₂Br: singlet (~4.5 ppm) | Aromatic H: 7.18-7.38 ppm (m, 4H); CH₂Br: 4.53 ppm (s, 2H) |
| Purity (Typical) | ≥ 96% (GC) | ≥ 97% (GC) |
Synthesis of Benzyl Bromides
Both this compound and 2-chlorobenzyl bromide are typically synthesized via the free-radical bromination of the corresponding substituted toluene. This method offers high selectivity for the benzylic position.
Representative Experimental Protocol: Free-Radical Bromination of a Substituted Toluene
Materials:
-
Substituted Toluene (2-chloro-5-fluorotoluene or 2-chlorotoluene) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.02 equiv)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the substituted toluene (1.0 equiv) and AIBN (0.02 equiv) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
NBS (1.1 equiv) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and irradiated with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.
-
The product can be further purified by vacuum distillation.
Reactivity in Nucleophilic Substitution Reactions
Both this compound and 2-chlorobenzyl bromide are effective electrophiles in Sₙ2 reactions due to the benzylic nature of the carbon-bromine bond. The reactivity of these compounds is influenced by the electronic effects of the substituents on the aromatic ring.
The chlorine atom at the ortho position in both molecules exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The fluorine atom at the meta position (relative to the chlorobenzyl group) in this compound also has a strong electron-withdrawing inductive effect (-I).
These electron-withdrawing groups are expected to have a modest impact on the Sₙ2 reactivity at the benzylic carbon. While strong electron-withdrawing groups on the aromatic ring can destabilize the transition state of an Sₙ2 reaction by withdrawing electron density from the reaction center, the effect is generally less pronounced than in reactions involving carbocation intermediates (Sₙ1). The primary determinant of reactivity in these Sₙ2 reactions is the accessibility of the benzylic carbon to the nucleophile and the stability of the leaving group.
The presence of the additional fluorine atom in this compound is anticipated to slightly decrease its reactivity in Sₙ2 reactions compared to 2-chlorobenzyl bromide due to the cumulative electron-withdrawing inductive effect of both the chlorine and fluorine atoms. This effect would slightly destabilize the partial positive charge that develops on the benzylic carbon in the transition state. However, this difference in reactivity is expected to be minor and may not significantly impact synthetic outcomes in many cases.
Application in N-Alkylation Reactions
A primary application of these benzyl bromides is in the N-alkylation of amines and other nitrogen-containing heterocycles to introduce the respective substituted benzyl group.
Representative Experimental Protocol: N-Alkylation of Imidazole
Materials:
-
Imidazole (1.0 equiv)
-
Substituted Benzyl Bromide (this compound or 2-chlorobenzyl bromide) (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of imidazole (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile, the substituted benzyl bromide (1.05 equiv) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours or until completion as monitored by TLC.
-
The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude N-benzylated imidazole.
-
The product can be further purified by column chromatography on silica gel.
Conclusion
Both this compound and 2-chlorobenzyl bromide are valuable reagents for the introduction of substituted benzyl moieties in organic synthesis. Their synthesis from the corresponding toluenes is straightforward via free-radical bromination. In their primary application as alkylating agents in Sₙ2 reactions, their reactivity is expected to be comparable, with this compound likely being slightly less reactive due to the additional electron-withdrawing fluorine atom. This subtle difference is unlikely to be a limiting factor in most synthetic applications. The choice between these two reagents will likely be dictated by the specific electronic and steric requirements of the target molecule, as the presence of the fluorine atom in this compound can be leveraged for further synthetic transformations or to modulate the biological activity of the final product. Researchers should consider the desired properties of the final compound when selecting between these two versatile building blocks.
A Comparative Guide to the Reactivity of 2-Chloro-5-fluorobenzyl bromide and 2-fluorobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key synthetic intermediates, 2-Chloro-5-fluorobenzyl bromide and 2-fluorobenzyl bromide. Understanding the relative reactivity of these reagents is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This comparison is based on established principles of physical organic chemistry and available data on substituent effects.
Executive Summary
Both this compound and 2-fluorobenzyl bromide are reactive benzylating agents commonly employed in nucleophilic substitution reactions. Their reactivity is primarily governed by the electronic and steric effects of the halogen substituents on the benzene ring. Based on the analysis of Hammett and Taft substituent constants, 2-fluorobenzyl bromide is predicted to be more reactive than this compound in typical Sɴ2 reactions. This is attributed to the lower steric hindrance of the ortho-fluoro substituent compared to the ortho-chloro substituent. In reactions with significant Sɴ1 character, the relative reactivity will be influenced by the ability of the substituents to stabilize the resulting benzylic carbocation.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis due to the lability of the benzylic bromide bond. They can undergo nucleophilic substitution through both Sɴ1 and Sɴ2 mechanisms. The preferred pathway is influenced by the reaction conditions (solvent, nucleophile, temperature) and the nature of the substituents on the aromatic ring.
-
Sɴ2 Mechanism: A bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The reaction rate is sensitive to steric hindrance at the reaction center.
-
Sɴ1 Mechanism: A unimolecular process involving the formation of a carbocation intermediate. The rate is primarily determined by the stability of this carbocation.
Substituents on the benzene ring can significantly influence the reaction rate by altering the electronic properties of the benzylic carbon and by exerting steric effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-fluorobenzyl bromide is presented in Table 1.
| Property | This compound | 2-fluorobenzyl bromide |
| CAS Number | 81778-09-8[1][2] | 446-48-0 |
| Molecular Formula | C₇H₅BrClF[2] | C₇H₆BrF |
| Molecular Weight | 223.47 g/mol [2] | 189.02 g/mol |
| Boiling Point | 65-66 °C / 2 mmHg[1] | 84-85 °C / 15 mmHg |
| Density | 1.654 g/mL at 25 °C[1] | 1.567 g/mL at 25 °C |
| Refractive Index | n20/D 1.566[1] | n20/D 1.552 |
Reactivity Comparison: A Data-Driven Analysis
To quantitatively compare the reactivity of these two compounds, we can analyze the electronic and steric effects of their substituents using Hammett (σ) and Taft (Es) parameters.
Electronic Effects:
The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction to the electronic properties of a substituent (σ) and the sensitivity of the reaction to these effects (ρ). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. For reactions with a negative ρ value (build-up of positive charge in the transition state, typical for Sɴ1 and some Sɴ2 reactions), electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down.
-
This compound:
-
Ortho-Chloro (σₚ = +0.23)
-
Meta-Fluoro (σₘ = +0.34)
-
-
2-fluorobenzyl bromide:
-
Ortho-Fluoro (σₚ = +0.06)
-
Both chlorine and fluorine are electron-withdrawing groups. The combined electron-withdrawing effect of the chloro and fluoro substituents in this compound is expected to be greater than that of the single fluoro substituent in 2-fluorobenzyl bromide. This would generally lead to a slower reaction rate for this compound in reactions where positive charge develops at the benzylic carbon in the transition state.
Steric Effects:
For Sɴ2 reactions, steric hindrance around the reaction center is a critical factor. The Taft steric parameter, Es, quantifies the steric effect of a substituent. More negative Es values indicate greater steric hindrance.
-
Chloro group: Es = -0.97
-
Fluoro group: Es = -0.46
The less negative Es value for the fluoro group indicates that it is sterically smaller than the chloro group.
Predicted Reactivity:
Based on the analysis of these parameters, we can predict the relative reactivity:
-
In Sɴ2 reactions: The larger steric hindrance of the ortho-chloro group (Es = -0.97) in this compound compared to the ortho-fluoro group (Es = -0.46) in 2-fluorobenzyl bromide is expected to be the dominant factor. Therefore, 2-fluorobenzyl bromide is predicted to be more reactive in Sɴ2 reactions.
-
In Sɴ1 reactions: The reactivity is governed by the stability of the benzylic carbocation. Both compounds have electron-withdrawing groups that would destabilize the carbocation compared to unsubstituted benzyl bromide. The stronger combined electron-withdrawing effect in this compound would likely lead to a less stable carbocation and thus a slower Sɴ1 reaction rate compared to 2-fluorobenzyl bromide.
The following diagram illustrates the logical relationship between substituent effects and predicted reactivity.
Experimental Protocols
A common method to assess the reactivity of benzyl bromides is through a nucleophilic substitution reaction with sodium azide to form the corresponding benzyl azide. This reaction is typically performed under Sɴ2 conditions.
General Protocol for the Synthesis of Benzyl Azides:
This protocol is adapted from established procedures for the synthesis of benzyl azides from benzyl bromides.
Materials:
-
Substituted benzyl bromide (this compound or 2-fluorobenzyl bromide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone/Water mixture
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzyl bromide (1.0 equivalent) in the chosen solvent (e.g., DMF or a 4:1 mixture of acetone and water).
-
Add sodium azide (1.2-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x).
-
Combine the organic layers and wash with water and then with brine to remove any remaining DMF and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude benzyl azide product.
-
If necessary, the product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram:
Conclusion
References
Verifying the Structure of 2-Chloro-5-fluorobenzyl Bromide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of 2-Chloro-5-fluorobenzyl bromide and its derivatives is paramount in the fields of medicinal chemistry and materials science. This guide provides a comparative analysis of key analytical techniques used for structural verification, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a combination of experimental data for the parent compound and predicted data for representative derivatives to illustrate the impact of substitution on spectroscopic and crystallographic properties.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize key data points for this compound and two of its representative derivatives: 2-Chloro-5-fluorobenzyl methyl ether and (2-Chloro-5-fluorophenyl)methanamine. This data serves as a baseline for researchers working with this class of compounds.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (ppm)
| Compound | Nucleus | Ar-H | -CH₂- | Other |
| This compound | ¹H | 7.10-7.40 (m) | 4.50 (s) | - |
| ¹³C | 115-135 | 31.0 | - | |
| 2-Chloro-5-fluorobenzyl methyl ether (Predicted) | ¹H | 7.05-7.35 (m) | 4.45 (s) | 3.40 (s, -OCH₃) |
| ¹³C | 114-134 | 72.0 | 58.0 (-OCH₃) | |
| (2-Chloro-5-fluorophenyl)methanamine (Predicted) | ¹H | 7.00-7.30 (m) | 3.80 (s) | 1.50 (s, br, -NH₂) |
| ¹³C | 114-138 | 45.0 | - |
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 222/224/226 (M⁺) | 143/145 ([M-Br]⁺), 108 ([M-Br-Cl]⁺) |
| 2-Chloro-5-fluorobenzyl methyl ether (Predicted) | 174/176 (M⁺) | 143/145 ([M-OCH₃]⁺), 108 ([M-OCH₃-Cl]⁺) |
| (2-Chloro-5-fluorophenyl)methanamine (Predicted) | 159/161 (M⁺) | 142/144 ([M-NH₂]⁺), 124 ([M-Cl]⁺) |
Table 3: Comparative X-ray Crystallography Data (Hypothetical)
| Parameter | This compound Derivative 1 | This compound Derivative 2 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123 | 12.345 |
| b (Å) | 5.432 | 8.765 |
| c (Å) | 15.678 | 9.876 |
| β (°) | 98.76 | 90 |
| Volume (ų) | 850.1 | 1069.5 |
| Z | 4 | 4 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard 30° or 90° pulse sequence.
-
Set the spectral width to approximately 16 ppm, centered at around 5 ppm.
-
The relaxation delay (d1) should be set to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 10-100 µg/mL.
-
Filter the solution if any particulate matter is present.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Sample Preparation (Crystal Growth):
-
Ensure the compound is of high purity.
-
Dissolve the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Slowly evaporate the solvent at a constant temperature. Alternatively, vapor diffusion or solvent layering techniques can be employed.
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces.
Data Collection and Structure Refinement:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
Visualization of the Structure Verification Workflow
The following diagram illustrates a typical workflow for the structural verification of a novel this compound derivative.
Caption: A logical workflow for the synthesis and structural verification of novel chemical entities.
A Comparative Analysis of Alkylating Agents for Targeted Nucleophilic Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various alkylating agents, focusing on their reactivity and selectivity towards specific biological nucleophiles. Understanding these properties is crucial for applications ranging from cancer chemotherapy to proteomics and chemical biology. This document outlines the mechanisms of action, presents quantitative comparisons of reactivity, details key experimental protocols for their evaluation, and visualizes the underlying chemical and biological processes.
Introduction to Alkylating Agents and Nucleophilic Targets
Alkylating agents are a class of reactive molecules that covalently attach an alkyl group to a nucleophilic site on a biological macromolecule. Their primary targets in a biological context include DNA and proteins. The efficacy and toxicity of these agents are largely determined by their chemical structure, which influences their reaction mechanism, rate, and preference for specific nucleophiles.
The most prominent nucleophilic sites in DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. In proteins, the side chains of amino acids such as cysteine, histidine, and lysine offer potent nucleophilic centers.
Mechanism of Action: S(_N)1 vs. S(_N)2 Pathways
Alkylating agents primarily react through one of two nucleophilic substitution mechanisms: S(_N)1 (unimolecular) and S(_N)2 (bimolecular).[1]
-
S(_N)1 Reaction: This is a two-step process where the alkylating agent first undergoes a slow, rate-limiting ionization to form a highly reactive carbocation intermediate. This intermediate then rapidly reacts with any available nucleophile. The reaction rate is dependent only on the concentration of the alkylating agent. Agents that react via an S(_N)1 mechanism, such as nitrogen mustards and nitrosoureas, are generally less selective as the highly reactive carbocation will react with a wide range of nucleophiles.[1]
-
S(_N)2 Reaction: This is a one-step process where the alkylating agent and the nucleophile are both involved in the rate-determining step. The nucleophile directly attacks the carbon atom bearing the leaving group, leading to a transition state involving both molecules. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile. S(_N)2 alkylating agents, such as alkyl sulfonates (e.g., busulfan), tend to be more selective for stronger nucleophiles.[1]
Caption: General mechanisms of SN1 and SN2 alkylation reactions.
Comparative Reactivity with DNA Nucleophiles
The primary target for many clinically important alkylating agents is DNA. Alkylation of DNA bases can lead to mutagenesis, cytotoxicity, and apoptosis, which are desirable effects in cancer therapy. The most nucleophilic site in DNA is the N7 position of guanine, followed by the N3 position of adenine and the O6 position of guanine.
Selectivity for Guanine vs. Adenine:
Computational studies have shown that the alkylation of guanine by nitrogen mustards is energetically more favorable than the alkylation of adenine by approximately 6 kcal/mol.[2] This preference is attributed to the higher nucleophilicity of the N7 position of guanine compared to the corresponding positions on adenine.[2]
Selectivity for N7-Guanine vs. O6-Guanine:
The ratio of alkylation at the N7 versus the O6 position of guanine is a critical determinant of an alkylating agent's biological activity. N7-alkylation is the most frequent modification but is generally less mutagenic.[3] In contrast, O6-alkylguanine adducts are highly mutagenic and cytotoxic as they can mispair with thymine during DNA replication.[3] The Swain-Scott substrate constant, s, provides a quantitative measure of an alkylating agent's sensitivity to the strength of the nucleophile. Agents with a low s value (e.g., those reacting via an S(_N)1 mechanism) tend to react indiscriminately with various nucleophilic sites, including the less nucleophilic oxygen atoms, leading to a higher proportion of O6-alkylguanine. Conversely, agents with a high s value (S(_N)2-like) are more selective for stronger nucleophiles like the N7 of guanine.
Table 1: Comparative Alkylation of DNA Nucleobases by Select Agents
| Alkylating Agent Class | Example Agent | Primary DNA Adducts | O6-Gua / N7-Gua Ratio | Predominant Mechanism | Reference |
| Nitrogen Mustards | Mechlorethamine | N7-Guanine, N3-Adenine | Low | S(_N)1 | [4] |
| Melphalan | N7-Guanine, N3-Adenine | Low | S(_N)1 | [4] | |
| Nitrosoureas | BCNU, CCNU | O6-Guanine, N7-Guanine | High | S(_N)1 | [4][5] |
| Alkyl Sulfonates | Busulfan | N7-Guanine | Very Low | S(_N)2 | [4] |
| Triazenes | Temozolomide | O6-Guanine, N7-Guanine, N3-Adenine | High | S(_N)1 | [4] |
Note: The O6-Gua / N7-Gua ratio is a qualitative comparison. Actual values can vary depending on experimental conditions.
Comparative Reactivity with Protein Nucleophiles
Proteins are also significant targets for alkylating agents. The reactivity of amino acid side chains depends on their nucleophilicity, which is influenced by their pKa and the local microenvironment.
Cysteine vs. Lysine:
The thiol group of cysteine is one of the most nucleophilic functional groups in proteins, with a pKa around 8.5. This makes it a prime target for many alkylating agents, especially at physiological pH.[6] The amino group of lysine is also nucleophilic, but with a higher pKa of approximately 10.5, it is predominantly protonated and less reactive at neutral pH.[6] However, lysines in specific microenvironments can have a lowered pKa, making them more susceptible to alkylation.[6]
Electrophiles like iodoacetamide and N-ethylmaleimide are commonly used for cysteine alkylation in proteomics. While highly selective for cysteines, some off-target modification of lysine and histidine can occur, particularly at higher concentrations and pH.[7]
Table 2: Qualitative Comparison of Alkylating Agent Reactivity with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Relative Nucleophilicity at pH 7.4 | Common Alkylating Agents |
| Cysteine | Thiol (-SH) | High | Iodoacetamide, N-ethylmaleimide, Chloroacetamide |
| Histidine | Imidazole | Moderate | Iodoacetamide (less reactive than with Cys) |
| Lysine | Epsilon-amino (-NH2) | Low to Moderate | Activated esters, some haloacetamides |
| Methionine | Thioether (-S-CH3) | Low | Can be oxidized by some alkylating agents |
Experimental Protocols
Accurate comparison of alkylating agents requires robust and standardized experimental protocols. Below are methodologies for key experiments.
Quantification of DNA Adducts by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for identifying and quantifying specific DNA adducts.
Objective: To determine the absolute and relative amounts of different alkylated DNA bases (e.g., N7-methylguanine, O6-methylguanine) after treatment with an alkylating agent.
Methodology:
-
DNA Treatment and Isolation:
-
Treat cells or isolated DNA with the alkylating agent of interest at various concentrations and time points.
-
Isolate the DNA using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
-
DNA Hydrolysis:
-
Acid Hydrolysis: To release purine adducts (e.g., N7-alkylguanine, N3-alkyladenine), hydrolyze the DNA in 0.1 M HCl at 70°C for 30 minutes. This method can lead to the degradation of some adducts.
-
Neutral Thermal Hydrolysis: To release N7-guanine adducts while preserving more labile adducts, heat the DNA solution at a neutral pH.[8][9]
-
Enzymatic Digestion: For a more comprehensive analysis of all adducts, digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Remove proteins and other macromolecules by ultrafiltration.
-
Enrich the alkylated bases or nucleosides using solid-phase extraction (SPE).[10]
-
-
HPLC-MS/MS Analysis:
-
Separate the hydrolyzed DNA components using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][12]
-
Use stable isotope-labeled internal standards for each adduct to ensure accurate quantification.[10]
-
Determination of Swain-Scott Substrate Constant (s)
The Swain-Scott equation, log(k/k₀) = s*n, relates the rate constant (k) of a reaction to the substrate constant (s) of the alkylating agent and the nucleophilicity parameter (n) of the nucleophile.[13][14] A higher 's' value indicates greater selectivity for stronger nucleophiles.
Objective: To determine the 's' value for a novel alkylating agent to predict its selectivity profile.
Methodology:
-
Competitive Reaction Setup:
-
Prepare a solution containing the alkylating agent and a series of nucleophiles with known 'n' values. A common reference nucleophile is water (n=0.0).
-
The reactions are typically carried out in a suitable solvent (e.g., water or aqueous organic mixtures) at a constant temperature.
-
-
Kinetic Monitoring:
-
Monitor the disappearance of the alkylating agent or the formation of products over time using techniques like HPLC, GC, or NMR.
-
-
Data Analysis:
-
Determine the second-order rate constants (k) for the reaction of the alkylating agent with each nucleophile.
-
Plot log(k/k₀) against the known 'n' values of the nucleophiles, where k₀ is the rate constant for the reaction with the reference nucleophile (water).
-
The slope of the resulting linear plot is the Swain-Scott substrate constant, 's'.
-
Caption: Workflow for determining the Swain-Scott substrate constant 's'.
Signaling Pathways and Cellular Responses
Alkylation damage to DNA triggers a complex network of cellular responses, primarily involving DNA damage response (DDR) pathways. These pathways can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.
Caption: Simplified overview of the DNA damage response pathway.
Conclusion
The choice of an alkylating agent for a specific application depends on a careful consideration of its reactivity and selectivity. For applications requiring broad reactivity, such as certain cancer therapies, agents with low selectivity (low 's' value) may be desirable. Conversely, for targeted modification of specific nucleophiles, such as cysteine residues in proteins for chemical biology studies, highly selective agents are required. The quantitative data and experimental protocols presented in this guide provide a framework for making informed decisions in the selection and evaluation of alkylating agents for research and drug development.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capillary HPLC-accurate mass MS/MS quantitation of N7-(2,3,4-trihydroxybut-1-yl)-guanine adducts of 1,3-butadiene in human leukocyte DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 14. goldbook.iupac.org [goldbook.iupac.org]
Unlocking Synthetic Efficiency: The Advantages of 2-Chloro-5-fluorobenzyl Bromide in Complex Molecule Synthesis
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the choice of a building block can be the determining factor in the success of a multi-step reaction sequence. 2-Chloro-5-fluorobenzyl bromide has emerged as a reagent of choice for the introduction of the 2-chloro-5-fluorobenzyl moiety, a common scaffold in a variety of bioactive molecules. This guide provides an objective comparison of this compound with similar reagents, supported by theoretical principles and illustrative experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of Substitution: How this compound Outperforms
The enhanced utility of this compound in nucleophilic substitution reactions stems from a finely tuned balance of electronic and steric effects, as well as the inherent reactivity of the benzylic bromide. Compared to its analogs, this reagent offers a unique combination of reactivity and stability, making it a valuable tool in the synthesis of complex targets, including kinase inhibitors.[1][2][3][4]
Key Advantages:
-
Enhanced Electrophilicity: The presence of two electron-withdrawing groups, chlorine and fluorine, on the benzene ring increases the electrophilicity of the benzylic carbon. This makes it more susceptible to attack by nucleophiles, often leading to faster reaction rates compared to unsubstituted or electron-donating group-substituted benzyl bromides.
-
Optimal Leaving Group: The bromide ion is an excellent leaving group, contributing to a lower activation energy for both SN1 and SN2 reactions compared to its chloride counterpart. This generally translates to higher reaction rates and yields.[5]
-
Favorable Steric Profile: While the ortho-chloro substituent might be expected to introduce steric hindrance, its effect is often moderate and can be outweighed by the activating electronic effects. This allows for efficient reactions with a wide range of nucleophiles.[6]
-
Metabolic Stability: The presence of fluorine in the final product can enhance metabolic stability and other pharmacokinetic properties, a desirable feature in drug design.[7]
Comparative Reactivity: A Theoretical and Data-Driven Overview
The reactivity of benzyl halides in nucleophilic substitution reactions is influenced by the nature of the substituent on the aromatic ring and the identity of the leaving group. Electron-withdrawing substituents generally accelerate the reaction by stabilizing the transition state, while electron-donating groups can have the opposite effect.[8]
To illustrate the superior performance of this compound, we present a comparative analysis with other common benzylating agents in a model N-alkylation reaction.
Table 1: Comparative Yields in the N-Alkylation of 4-Nitroaniline
| Reagent | Substituent Effects | Leaving Group | Predicted Relative Reactivity | Illustrative Yield (%) |
| This compound | Two electron-withdrawing groups | Excellent (Br) | Very High | 92 |
| 4-Fluorobenzyl bromide | One electron-withdrawing group | Excellent (Br) | High | 85 |
| 2-Chlorobenzyl bromide | One electron-withdrawing group | Excellent (Br) | High | 88 |
| Benzyl bromide | Unsubstituted | Excellent (Br) | Medium | 75 |
| 2-Chloro-5-fluorobenzyl chloride | Two electron-withdrawing groups | Good (Cl) | Medium-High | 78 |
Note: The yields presented are illustrative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and nucleophile.
Experimental Protocols for Comparative Analysis
To facilitate further investigation and direct comparison in your own laboratory setting, we provide a detailed experimental protocol for a competitive alkylation reaction.
Protocol: Competitive N-Alkylation of 4-Nitroaniline
Objective: To compare the relative reactivity of this compound and a competing benzyl halide (e.g., 4-Fluorobenzyl bromide) in the N-alkylation of 4-nitroaniline.
Materials:
-
This compound
-
Alternative benzyl halide (e.g., 4-Fluorobenzyl bromide, 2-Chlorobenzyl bromide)
-
4-Nitroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for product ratio analysis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-nitroaniline (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), the competing benzyl halide (1.0 mmol, 1.0 eq), and anhydrous potassium carbonate (2.5 mmol, 2.5 eq).
-
Add anhydrous acetonitrile (10 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by TLC at regular intervals (e.g., every hour).
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS or HPLC to determine the ratio of the two N-alkylated products.
Visualizing the Synthetic Advantage
To further clarify the decision-making process and the underlying chemical principles, the following diagrams illustrate the key concepts.
Caption: Decision tree for selecting the optimal benzylating agent.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Caption: Inhibition of a kinase signaling pathway by a molecule synthesized using this compound.
Conclusion
This compound stands out as a superior reagent for the introduction of the 2-chloro-5-fluorobenzyl group in the synthesis of complex organic molecules. Its enhanced reactivity, due to the electronic effects of the halogen substituents and the excellent leaving group ability of bromide, often translates to higher yields and shorter reaction times compared to other benzylating agents. For researchers in drug discovery and development, the strategic use of this reagent can lead to more efficient synthetic routes and provide access to novel compounds with potentially improved pharmacological profiles.
References
- 1. soci.org [soci.org]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-fluorobenzyl Bromide: A Comprehensive Guide
For Immediate Reference: Waste Classification - Halogenated Organic Waste
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-fluorobenzyl bromide, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical requiring careful handling. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Gloves: Nitrile or neoprene gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many glove materials; inspect gloves for any signs of degradation and change them frequently.[3]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If exposure to vapors is likely, a respirator with a type ABEK (EN14387) filter or equivalent is required.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [2] |
| Boiling Point | 65-66 °C at 2 mmHg | [2] |
| Density | 1.654 g/mL at 25 °C | [2] |
| Flash Point | 17.8 °C (64.0 °F) - closed cup | [2] |
| Hazard Classifications | Flammable Liquid 2, Skin Corrosion 1B | [2] |
| Signal Word | Danger | [2] |
| Hazard Codes (H-phrases) | H225, H314 | [2] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed hazardous waste management company, typically involving controlled incineration.
Step 1: Waste Segregation
-
Crucial: Designate a specific waste container for "Halogenated Organic Waste."
-
Do Not Mix: Never mix this compound with non-halogenated organic waste, aqueous waste (acids, bases), or other incompatible chemicals. Mixing waste streams can create dangerous reactions and significantly increase disposal costs.
Step 2: Container Selection and Labeling
-
Container: Use a clean, dry, and chemically compatible container with a secure screw cap. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the appropriate hazard pictograms (flammable, corrosive).
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area must be well-ventilated and away from heat sources, sparks, or open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's protocol for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the waste stream.
Spill and Decontamination Procedures
In the event of a spill, prioritize personal safety and containment.
Experimental Protocol for Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and absorb the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination:
-
Wipe the spill area with a cloth or paper towels soaked in a soap and water solution.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Perform a final rinse of the area with water, if appropriate for the surface.
-
-
Disposal: Label the container with "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Chloro-5-fluorobenzyl bromide
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-5-fluorobenzyl bromide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory practices and minimize risks associated with this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | References |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 65-66 °C at 2 mmHg | [1] |
| Density | 1.654 g/mL at 25 °C | |
| Flash Point | 17.8 °C (64.0 °F) - closed cup |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is classified as a flammable liquid and vapor that causes severe skin burns, eye damage, and potential respiratory irritation[2][3][4]. Adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| Hazard Classification | GHS Pictograms | Recommended PPE |
| Flammable liquids (Category 2)[2] | 🔥 | Flame-retardant lab coat |
| Skin corrosion/irritation (Category 1B)[2] | corrosive | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing |
| Serious eye damage/eye irritation (Category 1)[4] | corrosive | Chemical safety goggles and a face shield |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | ❕ | Type ABEK (EN14387) respirator filter or equivalent |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[5][6].
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[7][8].
-
Ground all equipment to prevent static electricity discharge, which could ignite the flammable vapors[3].
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above. This includes a flame-retardant lab coat, chemical-resistant gloves, safety goggles, and a face shield.
-
If there is a risk of inhalation, use a respirator with an appropriate filter.
3. Chemical Handling:
-
Carefully uncap the container, avoiding splashes.
-
Dispense the required amount of the chemical slowly and carefully.
-
Keep the container tightly closed when not in use[3].
-
Avoid contact with skin, eyes, and clothing[9]. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[3][5].
-
Do not eat, drink, or smoke in the handling area[4].
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical[7].
-
Carefully remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately by trained personnel before reuse[4][7].
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[3][8].
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][8].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][8].
-
Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish. Do NOT use water, as it may be ineffective and could spread the fire[6][7]. Poisonous gases, including hydrogen bromide, are produced in a fire[7].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
2. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
3. Disposal:
-
Dispose of the chemical waste through a licensed chemical destruction plant or a certified hazardous waste disposal company[10].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning[10].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5BrClF | CID 2773623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
